Product packaging for Sulfatrozole(Cat. No.:CAS No. 13369-07-8)

Sulfatrozole

Katalognummer: B078535
CAS-Nummer: 13369-07-8
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: JCMSBXFQPKUFEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Sulfatrozole is a synthetic chemotherapeutic agent belonging to the sulfonamide class, recognized for its potent antibacterial properties. Its primary research value lies in its mechanism of action, which involves competitive antagonism of para-aminobenzoic acid (PABA). By inhibiting the bacterial enzyme dihydropteroate synthase, this compound effectively disrupts the folate synthesis pathway, a critical process for microbial DNA and RNA production. This specific action makes it an invaluable tool for in vitro studies aimed at understanding the evolution and mechanisms of bacterial resistance to sulfonamides. Researchers utilize this compound to investigate the efficacy of classic antibacterial agents against contemporary, resistant bacterial strains, particularly in the fields of microbiology and infectious disease research. It serves as a key reference compound for screening novel antimicrobials and for comparative studies on the structure-activity relationships within its chemical class. This product is intended solely for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O3S2 B078535 Sulfatrozole CAS No. 13369-07-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-N-(4-ethoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S2/c1-2-17-10-9(12-18-13-10)14-19(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMSBXFQPKUFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158319
Record name Sulfatrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13369-07-8
Record name Sulfatrozole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfatrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFATROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G91KDP4M35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthetic Pathways of 4-Aminobenzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, experimental protocols, and biological significance of 4-aminobenzenesulfonamide (sulfanilamide) and its derivatives. As foundational scaffolds in medicinal chemistry, these compounds have led to the development of a wide array of therapeutic agents, from antimicrobials to anticancer and antiglaucoma drugs. This document details the core synthetic methodologies, presents quantitative data in a structured format, and visualizes key biological pathways to support researchers in the field of drug discovery and development.

Core Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide)

The classical and most widely employed synthesis of sulfanilamide (B372717) initiates from acetanilide. This multi-step process involves electrophilic aromatic substitution followed by amination and deprotection.[1][2] An alternative starting material is aniline, which first undergoes acetylation to form acetanilide.[3][4]

A general synthetic scheme is outlined below:

  • Chlorosulfonation of Acetanilide: Acetanilide is treated with chlorosulfonic acid to yield p-acetamidobenzenesulfonyl chloride. This reaction is a crucial step where the sulfonyl chloride group is introduced onto the benzene (B151609) ring, primarily at the para position due to the directing effect of the acetamido group.[2]

  • Amination of p-Acetamidobenzenesulfonyl Chloride: The resulting sulfonyl chloride is then reacted with aqueous ammonia (B1221849) to form p-acetamidobenzenesulfonamide.

  • Hydrolysis of p-Acetamidobenzenesulfonamide: The final step involves the acid-catalyzed hydrolysis of the acetamido group to afford the primary amine, yielding 4-aminobenzenesulfonamide (sulfanilamide).

A more contemporary and safer approach utilizes a Willis reagent, which avoids the use of hazardous reagents like chlorosulfonic acid and gaseous sulfur dioxide. This method involves the reaction of a Grignard reagent with a silyl-sulfinylamine reagent to produce the sulfonamide in a single step after workup.

Experimental Protocol: Synthesis of Sulfanilamide from Acetanilide

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • In a two-necked round-bottom flask fitted with a dropping funnel and a reflux condenser, place 25 g of powdered acetanilide.

  • Slowly add 63 ml of chlorosulfonic acid dropwise with frequent shaking. Equip the condenser with a calcium chloride guard tube.

  • Heat the mixture at 60-70°C for 2 hours.

  • Cool the reaction mixture and carefully pour it into crushed ice.

  • The precipitated p-acetamidobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of p-Acetamidobenzenesulfonamide

  • Transfer the dried p-acetamidobenzenesulfonyl chloride to a 500 ml round-bottom flask.

  • Add 120 ml of concentrated ammonia and 120 ml of water with shaking.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the mixture in an ice bath and acidify with dilute sulfuric acid.

  • Filter the precipitated p-acetamidobenzenesulfonamide, wash with cold water, and dry at 100°C.

Step 3: Synthesis of Sulfanilamide

  • In a 250 ml round-bottom flask, combine the dried p-acetamidobenzenesulfonamide with 10 ml of concentrated hydrochloric acid and 30 ml of distilled water.

  • Boil the mixture for 1 hour. If a solid separates upon cooling, continue heating for an additional 15-30 minutes.

  • Add 1 g of activated charcoal to the solution, boil for 15 minutes, and filter while hot.

  • To the filtrate, slowly add 6 g of solid sodium carbonate in portions with stirring until effervescence ceases.

  • Cool the solution in an ice bath to precipitate the sulfanilamide.

  • Collect the product by vacuum filtration using a Buchner funnel and dry. Recrystallize from water or ethanol (B145695) if necessary.

Visualization of the Core Synthesis

G Acetanilide Acetanilide p_Acetamidobenzenesulfonyl_Chloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->p_Acetamidobenzenesulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) p_Acetamidobenzenesulfonamide p-Acetamidobenzenesulfonamide p_Acetamidobenzenesulfonyl_Chloride->p_Acetamidobenzenesulfonamide Amination Ammonia Aqueous Ammonia (NH3) Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) p_Acetamidobenzenesulfonamide->Sulfanilamide Hydrolysis Acid_Hydrolysis Acid Hydrolysis (HCl, H2O)

Caption: Core synthesis pathway of 4-aminobenzenesulfonamide from acetanilide.

Synthesis of Key 4-Aminobenzenesulfonamide Derivatives

The versatile scaffold of sulfanilamide allows for extensive chemical modifications, leading to a wide range of derivatives with diverse pharmacological activities. The primary amino group and the sulfonamide nitrogen are the most common sites for derivatization.

Synthesis of N1-Substituted Derivatives (e.g., Sulfadiazine)

Many clinically important sulfa drugs are synthesized by reacting p-acetamidobenzenesulfonyl chloride with a heterocyclic amine, followed by hydrolysis of the acetamido protecting group.

Experimental Protocol: Synthesis of Sulfadiazine

  • Condensation: React 4-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine. This reaction is typically carried out in a suitable solvent like pyridine.

  • Hydrolysis: The resulting intermediate, N-acetylsulfadiazine, is then hydrolyzed using an aqueous solution of sodium hydroxide (B78521) to remove the acetyl group, yielding sulfadiazine.

Synthesis of Carbonic Anhydrase Inhibitors

Sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. The synthesis often involves coupling sulfanilamide or its derivatives with various aromatic or heterocyclic moieties.

Experimental Protocol: General Synthesis of N-(Sulfonamide)-acetoxybenzamide Derivatives

  • Acetyl Protection: Protect the hydroxyl groups of a phenolic acid (e.g., p-hydroxybenzoic acid) using acetic anhydride.

  • Acyl Chloride Formation: Convert the acetyl-protected phenolic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride.

  • Condensation: Add the acyl chloride dropwise to a solution of a sulfonamide (e.g., sulfachloropyridazine) in a suitable solvent like acetone (B3395972) to form the final N-(sulfonamide)-acetoxybenzamide derivative.

Synthesis of Anticancer Derivatives

The sulfonamide scaffold has been incorporated into various molecules to develop potent anticancer agents. These derivatives often target specific enzymes or signaling pathways involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR).

Experimental Protocol: Synthesis of Chalcone-Sulfonamide Derivatives

  • Chalcone (B49325) Synthesis: Synthesize chalcones via a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative (e.g., 4-methoxy acetophenone) in the presence of a base like potassium hydroxide.

  • Sulfonyl Chloride Formation: React the synthesized chalcone with chlorosulfonic acid at low temperatures (0-5 °C) to introduce the sulfonyl chloride group.

  • Condensation: React the resulting chalcone sulfonyl chloride with various substituted aromatic amines in the presence of a base like potassium carbonate under solvent-free conditions to yield the final chalcone-sulfonamide derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of sulfanilamide and representative derivatives.

Table 1: Synthesis of Sulfanilamide Intermediates

IntermediateStarting MaterialReagentsReaction ConditionsYield (%)Melting Point (°C)
p-Acetamidobenzenesulfonyl ChlorideAcetanilideChlorosulfonic acid60-70°C, 2hNot specified149
p-Acetamidobenzenesulfonamidep-Acetamidobenzenesulfonyl ChlorideConc. NH₃, H₂O70°C, 30 minNot specified219

Table 2: Synthesis of Sulfanilamide and Selected Derivatives

CompoundStarting MaterialKey ReagentsYield (%)Melting Point (°C)Reference
Sulfanilamidep-AcetamidobenzenesulfonamideHCl, H₂O; Na₂CO₃Not specified163-164
Sulfadiazine4-Acetylaminobenzenesulfonyl chloride, 2-aminopyrimidineNaOH (hydrolysis)Not specified255-256
Chalcone-Sulfonamide Derivative 4Chalcone sulfonyl chloride, 4-methoxyanilineK₂CO₃85180-182

Table 3: Biological Activity of Selected Sulfonamide Derivatives

CompoundTargetActivity (IC₅₀/Kᵢ)Cell Line/EnzymeReference
Compound 6 (Anticancer)VEGFR-2IC₅₀ = 3.53 µMHCT-116
Compound 15 (Anticancer)VEGFR-2IC₅₀ = 0.0787 µMVEGFR-2 kinase
Aromatic SulfonamideshCA IIKᵢ = 19-83 nMhCA II
Aromatic SulfonamideshCA IXKᵢ = 25-882 nMhCA IX

Biological Signaling Pathways

Mechanism of Action of Antibacterial Sulfonamides

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, providing a basis for the selective toxicity of these drugs.

G PABA p-Aminobenzoic Acid (PABA) Dihydropteroic_Acid Dihydropteroic Acid PABA->Dihydropteroic_Acid Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->Dihydropteroic_Acid DHPS Dihydropteroate Synthase (DHPS) DHPS->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Bacterial_Growth Bacterial Growth and Replication Tetrahydrofolic_Acid->Bacterial_Growth Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors of CAs, such as certain sulfonamide derivatives, are used to treat glaucoma by reducing the secretion of aqueous humor in the eye, which in turn lowers intraocular pressure.

G CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives CA Carbonic Anhydrase (CA) CA->H2CO3 Catalyzes IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases Sulfonamide_Inhibitor Sulfonamide CA Inhibitor Sulfonamide_Inhibitor->CA Inhibits

Caption: Mechanism of action of sulfonamide carbonic anhydrase inhibitors in glaucoma.

Aminopeptidase N (CD13) in Cancer Signaling

Aminopeptidase N (APN/CD13) is a cell-surface enzyme that is overexpressed in various tumors and is implicated in angiogenesis, tumor invasion, and metastasis. APN/CD13 influences several signaling pathways, making it an attractive target for cancer therapy.

G APN_CD13 Aminopeptidase N (APN/CD13) Integrin_Recycling Integrin Recycling APN_CD13->Integrin_Recycling Regulates GTPase_Activity Small GTPase Activities APN_CD13->GTPase_Activity Regulates ECM_Interaction Cell-ECM Interactions APN_CD13->ECM_Interaction Regulates Erk1_2_Signaling Erk1/2 Signaling APN_CD13->Erk1_2_Signaling Activates PI3K_Signaling PI3K Signaling APN_CD13->PI3K_Signaling Activates Wnt_Signaling Wnt Signaling APN_CD13->Wnt_Signaling Activates Invasion_Metastasis Invasion & Metastasis Integrin_Recycling->Invasion_Metastasis GTPase_Activity->Invasion_Metastasis ECM_Interaction->Invasion_Metastasis Angiogenesis Angiogenesis Erk1_2_Signaling->Angiogenesis PI3K_Signaling->Angiogenesis Wnt_Signaling->Angiogenesis Sulfonamide_Inhibitor APN/CD13 Inhibitor (e.g., Sulfonamide derivative) Sulfonamide_Inhibitor->APN_CD13 Inhibits

Caption: Role of Aminopeptidase N (APN/CD13) in cancer-related signaling pathways.

References

Unveiling the Solubility Profile of Sulfathiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of sulfathiazole's solubility in aqueous and organic media, providing key data, detailed experimental methodologies, and a visual representation of the determination process to aid researchers and drug development professionals.

This technical guide delves into the critical physicochemical property of sulfathiazole (B1682510) solubility. Given the prevalence of "sulfathiazole" in scientific literature concerning this chemical structure, this document will proceed under the strong evidence that "sulfatrozole" is a synonym or misspelling of sulfathiazole. The following sections present quantitative solubility data, detailed experimental protocols for its determination, and a workflow diagram to provide a thorough understanding for scientific application.

Quantitative Solubility Data

The solubility of sulfathiazole is significantly influenced by the solvent system and temperature. Below are tabulated summaries of its solubility in various aqueous and organic solvents.

Table 1: Solubility of Sulfathiazole in Aqueous Solution

SolventTemperature (°C)Solubility ( g/100 g)Mole Fraction (x10⁻⁴)
Water300.0652.5[1]

Table 2: Solubility of Sulfathiazole in Various Solvents at 298.15 K (25 °C)

The solubility of different polymorphs of sulfathiazole was measured at 298.15 K. The data below represents the general trend, with solubility increasing in the order of water < ethyl acetate (B1210297) < 2-propanol < 1-propanol (B7761284) < ethanol (B145695) < methanol.[2][3]

SolventSolubility of Form II (mole fraction x 10⁻⁴)
Water3.7
Ethyl Acetate19.1
2-Propanol43.1
1-Propanol61.4
Ethanol96.7
Methanol135.5

Table 3: Mole Fraction Solubility of Sulfathiazole (Form II) in Binary Solvent Mixtures at Various Temperatures [4]

Solvent System (Mole Fraction of Organic Solvent)283.15 K (10 °C)288.15 K (15 °C)293.15 K (20 °C)298.15 K (25 °C)303.15 K (30 °C)308.15 K (35 °C)313.15 K (40 °C)318.15 K (45 °C)323.15 K (50 °C)
Methanol + Acetonitrile
0.200.000450.000530.000620.000730.000850.000990.001150.001330.00154
0.400.000880.001020.001180.001370.001590.001840.002120.002440.00281
0.560.001280.001470.001690.001950.002240.002580.002970.003410.00392
0.800.001110.001260.001440.001640.001870.002140.002440.002780.00317
Water + Acetonitrile
0.20-0.000110.000130.000160.000190.000230.000280.000330.00040
0.40-0.000230.000280.000340.000410.000500.000600.000720.00086
0.60-0.000420.000510.000620.000750.000900.001080.001290.00154
0.80-0.000610.000730.000880.001050.001250.001480.001750.00207

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for pharmaceutical development. The following protocols outline two common and reliable methods.

Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials and Equipment:

  • Sulfathiazole powder

  • Chosen solvent(s)

  • Analytical balance

  • Sealed containers (e.g., glass vials with PTFE-lined caps)

  • Thermostatic shaker or water bath capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

  • Preparation: Add an excess amount of sulfathiazole to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure equilibrium with a saturated solution.[5]

  • Equilibration: Place the container in the thermostatic shaker and agitate at a constant temperature for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the suspension to settle. To ensure complete separation of the solid and liquid phases, centrifuge the container.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a 0.45 µm syringe filter to remove any fine, undissolved particles.

  • Quantification: Analyze the concentration of sulfathiazole in the filtrate using a validated analytical method. For instance, UV spectroscopy can be employed by measuring the absorbance at 284 nm.

  • Calculation: The measured concentration is the saturation solubility of sulfathiazole in that solvent at the specified temperature.

Gravimetric Method

This method is a straightforward and robust technique for determining the solubility of non-volatile solutes.

Materials and Equipment:

  • Sulfathiazole powder

  • Chosen solvent(s)

  • Analytical balance

  • Beakers or flasks

  • Stirring apparatus (e.g., magnetic stirrer)

  • Filtration apparatus

  • Pre-weighed evaporating dish

  • Drying oven

Protocol:

  • Saturated Solution Preparation: In a flask, add an excess of sulfathiazole to a known volume of the solvent. Stir the mixture until a saturated solution is formed, with some solid remaining undissolved.

  • Filtration: Filter the solution to separate the undissolved solid from the saturated liquid phase.

  • Sample Weighing: Accurately pipette a specific volume of the clear filtrate into a pre-weighed evaporating dish and record the total weight.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the sulfathiazole.

  • Final Weighing: After complete evaporation of the solvent, cool the dish in a desiccator and weigh it. Repeat the drying and weighing cycles until a constant weight is achieved.

  • Calculation: The mass of the dissolved sulfathiazole is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be calculated and expressed in the desired units (e.g., g/100g of solvent).

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the shake-flask method for determining sulfathiazole solubility.

G Workflow for Shake-Flask Solubility Determination A Preparation: Add excess sulfathiazole to solvent B Equilibration: Agitate at constant temperature (24-72 hours) A->B C Phase Separation: Centrifuge the suspension B->C D Filtration: Filter supernatant through 0.45 µm filter C->D E Analysis: Quantify sulfathiazole concentration (e.g., HPLC, UV-Vis) D->E F Result: Determine equilibrium solubility E->F

Caption: A flowchart of the shake-flask solubility determination method.

References

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and Development of Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and historical development of sulfonamide drugs, the first class of synthetic antimicrobial agents that revolutionized medicine. We will delve into the foundational experiments, the elucidation of their mechanism of action, and the chemical synthesis that paved the way for the antibiotic era.

The Serendipitous Discovery of Prontosil: A Paradigm Shift in Medicine

The journey of sulfonamides began in the laboratories of Bayer AG in Germany, where, in the early 1930s, a team of researchers led by Gerhard Domagk was systematically screening synthetic dyes for potential antibacterial properties.[1][2] This research was rooted in the principles of chemotherapy laid out by Paul Ehrlich, who postulated the existence of "magic bullets" that could selectively target pathogens without harming the host.

In 1932, a red azo dye named Prontosil rubrum was synthesized by chemists Josef Klarer and Fritz Mietzsch.[3] While Prontosil showed no antibacterial activity in vitro (in a test tube), Domagk's persistence in conducting in vivo (in a living organism) experiments proved pivotal.[3][4] In a landmark experiment, mice infected with a lethal dose of Streptococcus pyogenes were treated with Prontosil. The results were astounding: all the untreated mice succumbed to the infection, while those treated with Prontosil survived. This marked the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection. For this groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.

The clinical efficacy of Prontosil was soon confirmed in humans, with dramatic success in treating streptococcal infections such as puerperal sepsis (childbed fever). One of the earliest and most notable cases was the successful treatment of Domagk's own daughter, who was suffering from a severe streptococcal infection.

Unraveling the Mystery: From a Pro-drug to the Active Metabolite

A perplexing observation with Prontosil was its lack of in vitro activity. This puzzle was solved in 1935 by a team of researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti. They demonstrated that Prontosil was, in fact, a prodrug. In the body, it is metabolized to a simpler, colorless compound: para-aminobenzenesulfonamide, more commonly known as sulfanilamide (B372717). Sulfanilamide was the true "magic bullet," the active antibacterial agent responsible for Prontosil's therapeutic effects.

This discovery was a double-edged sword for Bayer. Sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and its patent had long expired, meaning it could be produced by anyone. This led to a surge in the production and availability of "sulfa drugs," making them widely accessible for treating bacterial infections.

Mechanism of Action: Targeting a Key Bacterial Metabolic Pathway

The elucidation of the mechanism of action of sulfonamides was a major scientific advance, introducing the concept of competitive antagonism in chemotherapy. It was discovered that sulfanilamide is a structural analog of para-aminobenzoic acid (PABA). PABA is an essential precursor for bacteria in the synthesis of folic acid (vitamin B9), a vital coenzyme for DNA and RNA synthesis.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). By mimicking PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a crucial intermediate in the folic acid pathway. This disruption of folic acid synthesis ultimately inhibits bacterial growth and replication, making sulfonamides bacteriostatic rather than bactericidal.

Crucially, this mechanism of action exhibits selective toxicity. Humans do not synthesize their own folic acid; they obtain it from their diet. Therefore, sulfonamides do not affect human cells, making them effective and relatively safe antibacterial agents.

// Nodes GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; DHPPP [label="Dihydropterin\nPyrophosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; PABA [label="p-Aminobenzoic Acid\n(PABA)", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfonamides [label="Sulfonamides", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dihydropteroic_Acid [label="Dihydropteroic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydrofolic_Acid [label="Dihydrofolic Acid\n(DHF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahydrofolic_Acid [label="Tetrahydrofolic Acid\n(THF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purines_Thymidine [label="Purines, Thymidine,\nAmino Acids", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GTP -> DHPPP [label="GTP cyclohydrolase I"]; DHPPP -> Dihydropteroic_Acid [label="Dihydropteroate\nSynthase (DHPS)"]; PABA -> Dihydropteroic_Acid; Sulfonamides -> Dihydropteroic_Acid [label="Competitive\nInhibition", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Dihydropteroic_Acid -> Dihydrofolic_Acid [label="Dihydrofolate\nSynthase"]; Dihydrofolic_Acid -> Tetrahydrofolic_Acid [label="Dihydrofolate\nReductase (DHFR)"]; Tetrahydrofolic_Acid -> Purines_Thymidine [label="Essential for DNA,\nRNA, and Protein\nSynthesis"];

// Invisible nodes for alignment {rank=same; PABA; Sulfonamides} } caption: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

Quantitative Data on the Efficacy and Impact of Sulfonamides

The introduction of sulfonamides had a profound and measurable impact on public health. The following tables summarize some of the available quantitative data on their efficacy.

Table 1: In Vivo Efficacy of Prontosil in Mice Infected with Streptococcus pyogenes

Treatment GroupNumber of MiceOutcome
Prontosil12All survived
Control (Untreated)14All died within 4 days

Table 2: Minimum Inhibitory Concentrations (MICs) of Sulfonamides Against Streptococcus pyogenes

SulfonamideMIC Range (μg/mL)
Sulfaisodimidine (Susceptible strains)<2
Sulfaisodimidine (Resistant strains)>512
SulfathiazoleNot specified in search results
SulfadiazineNot specified in search results
SulfanilamideNot specified in search results

Note: The provided search results had limited specific MIC values for early sulfonamides against Streptococcus pyogenes. The data for sulfaisodimidine is from a later study but illustrates the range of susceptibility.

Key Experimental Protocols

Domagk's In Vivo Prontosil Experiment

This protocol is a reconstruction based on the descriptions of Gerhard Domagk's pivotal experiments.

Objective: To determine the in vivo antibacterial efficacy of Prontosil against Streptococcus pyogenes infection in a murine model.

Materials:

  • A virulent strain of Streptococcus pyogenes isolated from a human patient.

  • Healthy laboratory mice.

  • Prontosil solution for injection.

  • Sterile saline solution (for control group).

  • Syringes and needles for injection.

Methodology:

  • Infection: A lethal dose of a cultured Streptococcus pyogenes strain is injected into a cohort of mice. The search results mention a dose ten times the known lethal dose was used in some experiments.

  • Treatment Groups: The infected mice are divided into two groups:

    • Treatment Group: These mice receive a single injection of Prontosil solution. The injection is administered a short time after the bacterial infection (e.g., one and a half hours).

    • Control Group: These mice receive an injection of sterile saline solution or are left untreated.

  • Observation: Both groups of mice are observed over a period of several days (e.g., four days).

  • Data Collection: The primary endpoint is survival. The number of surviving and deceased mice in each group is recorded daily.

Expected Results: A significantly higher survival rate in the Prontosil-treated group compared to the control group, demonstrating the in vivo efficacy of the compound.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Infect [label="Infect Mice with\nLethal Dose of\nStreptococcus pyogenes", fillcolor="#FBBC05", fontcolor="#202124"]; Divide [label="Divide Mice into\nTwo Groups", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Administer Prontosil\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control [label="Administer Saline\n(or No Treatment)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Observe [label="Observe Both Groups\nfor Several Days", fillcolor="#F1F3F4", fontcolor="#202124"]; Record [label="Record Survival and\nMortality Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Infect; Infect -> Divide; Divide -> Treat [label="Treatment\nGroup"]; Divide -> Control [label="Control\nGroup"]; Treat -> Observe; Control -> Observe; Observe -> Record; Record -> End; } caption: Workflow of Domagk's In Vivo Prontosil Experiment.

Synthesis of Sulfanilamide from Aniline (B41778)

This is a generalized protocol based on standard organic chemistry procedures for the multi-step synthesis of sulfanilamide.

Objective: To synthesize sulfanilamide from aniline via a four-step process involving acetylation, chlorosulfonation, amination, and hydrolysis.

Step 1: Acetylation of Aniline to Acetanilide (B955)

  • Dissolve aniline in dilute hydrochloric acid.

  • Add acetic anhydride (B1165640) and a solution of sodium acetate (B1210297) with stirring.

  • Cool the mixture in an ice bath to precipitate acetanilide.

  • Collect the product by vacuum filtration and wash with cold water.

  • Dry the acetanilide thoroughly.

Step 2: Chlorosulfonation of Acetanilide

  • In a dry flask, carefully add chlorosulfonic acid dropwise to the dry acetanilide, keeping the temperature low.

  • Gently heat the mixture to complete the reaction.

  • Pour the reaction mixture onto crushed ice to precipitate p-acetamidobenzenesulfonyl chloride.

  • Collect the solid product by vacuum filtration and wash with cold water.

Step 3: Amination of p-Acetamidobenzenesulfonyl Chloride

  • Treat the p-acetamidobenzenesulfonyl chloride with concentrated aqueous ammonia.

  • Heat the mixture to form p-acetamidobenzenesulfonamide.

  • Cool the mixture to crystallize the product.

  • Collect the product by vacuum filtration.

Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide

  • Heat the p-acetamidobenzenesulfonamide with dilute hydrochloric acid to hydrolyze the acetyl group.

  • Cool the solution and neutralize it with a solution of sodium bicarbonate to precipitate sulfanilamide.

  • Collect the crude sulfanilamide by vacuum filtration.

  • Recrystallize the product from hot water to obtain pure sulfanilamide.

// Nodes Aniline [label="Aniline", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylation [label="Step 1: Acetylation\n(Acetic Anhydride,\nSodium Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; Acetanilide [label="Acetanilide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorosulfonation [label="Step 2: Chlorosulfonation\n(Chlorosulfonic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfonyl_Chloride [label="p-Acetamidobenzenesulfonyl\nChloride", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Amination [label="Step 3: Amination\n(Aqueous Ammonia)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonamide_Intermediate [label="p-Acetamidobenzenesulfonamide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Step 4: Hydrolysis\n(Dilute HCl, then NaHCO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfanilamide [label="Sulfanilamide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Aniline -> Acetylation; Acetylation -> Acetanilide; Acetanilide -> Chlorosulfonation; Chlorosulfonation -> Sulfonyl_Chloride; Sulfonyl_Chloride -> Amination; Amination -> Sulfonamide_Intermediate; Sulfonamide_Intermediate -> Hydrolysis; Hydrolysis -> Sulfanilamide; } caption: General Workflow for the Synthesis of Sulfanilamide from Aniline.

The Legacy and Continued Relevance of Sulfonamides

The discovery of sulfonamides was a watershed moment in the history of medicine. It not only provided the first effective treatments for a wide range of bacterial infections but also laid the groundwork for the development of modern antimicrobial chemotherapy. The "sulfa craze" of the late 1930s and early 1940s dramatically reduced mortality from diseases like pneumonia, meningitis, and puerperal fever.

While the advent of penicillin and other antibiotics led to a decline in the use of sulfonamides as standalone agents, they remain clinically important, often used in combination with other drugs like trimethoprim (B1683648) to create a synergistic effect and combat bacterial resistance. The fundamental principles of their discovery, mechanism of action, and chemical synthesis continue to inform and inspire researchers in the ongoing quest for new and effective antimicrobial therapies.

References

Sulfatrozole: A Technical Guide to Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

It is highly likely that "Sulfatrozole" is a misspelling of Sulfamethoxazole, a widely used sulfonamide antibiotic. This technical guide provides a comprehensive overview of Sulfamethoxazole, focusing on its chemical properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Sulfamethoxazole is a synthetic antimicrobial agent effective against a broad spectrum of gram-positive and gram-negative bacteria.[1]

PropertyValueReference
CAS Number 723-46-6[2][3][4][5]
Molecular Weight 253.28 g/mol
Molecular Formula C₁₀H₁₁N₃O₃S
Synonyms SMX, SMZ, Sulphamethoxazole

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamethoxazole's antibacterial activity stems from its ability to disrupt the bacterial synthesis of folic acid, an essential nutrient for DNA and protein synthesis. Bacteria must synthesize their own folic acid, whereas mammals obtain it from their diet, making this pathway an excellent target for selective toxicity.

The key steps in the mechanism of action are:

  • Competitive Inhibition: Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).

  • Enzyme Blockade: Sulfamethoxazole competitively inhibits DHPS, preventing the conversion of PABA into dihydropteroic acid, a crucial precursor in the folic acid synthesis pathway.

  • Synergistic Action with Trimethoprim: Sulfamethoxazole is often co-administered with trimethoprim, which inhibits a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR). This sequential blockade of the same pathway results in a synergistic and often bactericidal effect.

cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Formation DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR Conversion DHF Dihydrofolic Acid DHFR->DHF THF Tetrahydrofolic Acid DHF->THF Reduction DNA_RNA DNA, RNA, and Protein Synthesis THF->DNA_RNA SMX Sulfamethoxazole SMX->DHPS Inhibits TMP Trimethoprim TMP->DHFR Inhibits start Start prep_media Prepare Mueller-Hinton Broth (with thymidine (B127349) phosphorylase if needed) start->prep_media serial_dilution Perform Serial Dilutions of Sulfamethoxazole prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end start Start prep_mobile_phase Prepare Mobile Phase (Buffer:Acetonitrile 30:70, pH 4.0) start->prep_mobile_phase prep_sample Prepare Sample and Standard Solutions prep_mobile_phase->prep_sample filter_sample Filter Solutions (0.45 µm nylon filter) prep_sample->filter_sample inject_sample Inject Sample into HPLC filter_sample->inject_sample setup_hplc Set up HPLC System (C18 column, 1.0 mL/min, 260 nm) setup_hplc->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data analyze_data Analyze Data (Retention Time, Peak Area) acquire_data->analyze_data end End analyze_data->end start Start acclimatize Acclimatize Rats start->acclimatize administer_drug Administer Sulfamethoxazole (Oral or IV) acclimatize->administer_drug collect_blood Collect Blood Samples at Timed Intervals administer_drug->collect_blood process_blood Process Blood to Obtain Plasma collect_blood->process_blood analyze_plasma Analyze Plasma Samples (HPLC or LC-MS/MS) process_blood->analyze_plasma calc_pk Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, etc.) analyze_plasma->calc_pk end End calc_pk->end

References

A Technical Guide to the Physicochemical Characteristics of Sulfathrozole Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical characteristics of Sulfathrozole, a sulfonamide antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experimental analyses are provided.

Molecular and Physical Properties

Sulfathrozole, with the chemical name 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a white to yellowish-white crystalline powder.[1] Its fundamental molecular and physical properties are crucial for its formulation and delivery.

PropertyValueReference
Molecular Formula C₉H₉N₃O₂S₂[2]
Molecular Weight 255.32 g/mol [2]
Appearance White to yellowish-white crystalline powder or granules[1][3]
Density Approximately 1.6 g/cm³

Thermal Properties and Polymorphism

A critical characteristic of Sulfathrozole is its ability to exist in multiple crystalline forms, known as polymorphs. These different solid-state forms can exhibit distinct physical properties, including melting point, solubility, and stability, which can impact the drug's bioavailability and therapeutic efficacy. At least five polymorphic forms of Sulfathrozole have been identified (Forms I, II, III, IV, and V). Form I is the stable high-temperature form, while Form III is generally the most stable at room temperature.

The melting points of the different polymorphs vary, and thermal analysis techniques like Differential Scanning Calorimetry (DSC) are essential for their characterization.

PolymorphMelting Point (°C)Melting Point (°F)Reference
Form I ~202.5~396.5
Form II ~175~347
General/Unspecified 200-204392-399.2

Solubility Profile

The solubility of Sulfathrozole is a key determinant of its absorption and bioavailability. It is generally described as being sparingly soluble in water and its solubility is highly dependent on the solvent, temperature, and pH. As a weak acid, its solubility increases in alkaline solutions.

SolventSolubility (mg/mL)Temperature (°C)Reference
Water (pH 6.03) ~0.626
Water (at 21 °C) < 121
Water 0.5 g/L (0.5 mg/mL)Not Specified
Ethanol ~5.2526
Ethanol Sparingly solubleNot Specified
Methanol Higher than ethanolNot Specified
1-Propanol Higher than 2-propanolNot Specified
2-Propanol Higher than ethyl acetateNot Specified
Ethyl Acetate Higher than waterNot Specified
Chloroform Practically insolubleNot Specified
Ether Practically insolubleNot Specified
Dilute Aqueous Acid SolubleNot Specified
Aqueous Base SolubleNot Specified

Acidity Constant (pKa)

The pKa of Sulfathrozole, which reflects its acidic and basic properties, influences its ionization state at different physiological pH values. This, in turn, affects its solubility, absorption, and distribution.

pKa ValueReference
7.1 - 7.24

Experimental Protocols

Polymorph Identification and Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC for the thermal analysis of Sulfathrozole powder to identify polymorphic forms and determine their melting points.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum pans and lids

  • Microbalance

  • Sulfathrozole powder sample

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the Sulfathrozole powder into an aluminum DSC pan. Crimp the lid to seal the pan. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide an inert atmosphere.

  • Thermal Program: Heat the sample at a controlled rate, typically 5-10 °C/min. A common temperature range for Sulfathrozole analysis is from ambient temperature to 220 °C.

  • Data Acquisition: Record the heat flow as a function of temperature. Endothermic events, such as melting or solid-solid transitions, will appear as peaks on the DSC thermogram.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the melting endotherm. The presence of multiple endotherms or exotherms before the final melting peak can indicate the presence of different polymorphs or polymorphic transitions.

Solubility Determination by Shake-Flask Method

This protocol describes the equilibrium solubility determination of Sulfathrozole in a given solvent.

Materials and Equipment:

  • Sulfathrozole powder

  • Solvent of interest (e.g., water, ethanol)

  • Sealed containers (e.g., glass vials)

  • Shaking incubator or orbital shaker at a controlled temperature

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of Sulfathrozole powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the sealed containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the containers and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid phase.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of Sulfathrozole in the clear filtrate using a validated analytical method. For UV-Vis spectrophotometry, the absorbance is typically measured around 284 nm.

  • Calculation: The measured concentration represents the equilibrium solubility of Sulfathrozole in the specific solvent at the tested temperature.

pKa Determination by Liquid Chromatography (LC)

This protocol outlines a method for determining the pKa of Sulfathrozole using reversed-phase liquid chromatography.

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system with a UV or photodiode array (PDA) detector

  • Reversed-phase C18 column

  • Mobile phases with varying pH values (e.g., a series of buffers)

  • Acetonitrile (or other suitable organic modifier)

  • Sulfathrozole standard solution

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of a buffer at a specific pH and an organic modifier (e.g., acetonitrile). The pH of the aqueous component should span the expected pKa value of Sulfathrozole (e.g., from pH 3 to pH 9).

  • Chromatographic Analysis: Inject the Sulfathrozole standard solution onto the LC system using each of the prepared mobile phases. Record the retention time for each injection.

  • Data Collection: Measure the retention factor (k) for Sulfathrozole at each mobile phase pH.

  • Data Analysis: Plot the retention factor (k) or log k against the pH of the mobile phase. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the analyte. Alternatively, non-linear regression analysis of the retention data can be used to determine the pKa value.

Mechanism of Action and In Vitro Assay Workflow

Sulfathrozole exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans. By blocking this enzyme, Sulfathrozole prevents the formation of dihydrofolic acid, a precursor for essential cellular components, thus inhibiting bacterial growth.

Dihydropteroate Synthase (DHPS) Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro assay to determine the inhibitory activity of Sulfathrozole against DHPS.

DHPS_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Assay Reagents: - DHPS Enzyme - Substrates (p-aminobenzoic acid, dihydropterin pyrophosphate) - NADPH - Coupling Enzyme (DHFR) mix Mix Reagents in Microplate: - Enzyme, Buffer, Sulfathrozole reagents->mix sulfathrozole Prepare Sulfathrozole Serial Dilutions sulfathrozole->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction by Adding Substrates pre_incubate->initiate readout Monitor NADPH Oxidation at 340 nm initiate->readout analysis Calculate Inhibition and Determine IC50 readout->analysis

Workflow for DHPS Inhibition Assay.
Experimental Characterization Workflow

The logical flow for the comprehensive physicochemical characterization of Sulfathrozole powder is depicted in the following diagram.

Physicochemical_Characterization_Workflow cluster_physical Physical Characterization cluster_thermal Thermal Analysis cluster_solution Solution Properties cluster_report Data Compilation start Sulfathrozole Powder Sample appearance Visual Inspection (Color, Form) start->appearance xrd Powder X-ray Diffraction (PXRD) (Polymorph Identification) start->xrd dsc Differential Scanning Calorimetry (DSC) (Melting Point, Polymorphic Transitions) start->dsc solubility Solubility Studies (Shake-Flask Method) start->solubility pka pKa Determination (LC or Potentiometric Titration) start->pka report Technical Data Sheet / Whitepaper appearance->report xrd->report dsc->report solubility->report pka->report

Workflow for Physicochemical Characterization.

References

Early Microbiological Studies on Sulfathiazole Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Sulfatrozole" did not yield specific microbiological studies. This guide will focus on Sulfathiazole , a chemically similar and prominent sulfonamide from the same early antibiotic era, to provide a representative overview of the microbiological evaluation techniques and findings of that time.

This technical guide provides an in-depth analysis of the foundational microbiological studies on the efficacy of Sulfathiazole, a pivotal antimicrobial agent in the pre-penicillin era. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the early quantitative data, experimental methodologies, and the scientific understanding of its mechanism of action.

Core Mechanism of Action: Competitive Inhibition

Early research into the antibacterial action of sulfonamides, including Sulfathiazole, identified their role as competitive inhibitors within a crucial bacterial metabolic pathway.[1] Sulfathiazole functions as a structural analog of para-aminobenzoic acid (PABA), a vital substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] By competitively binding to DHPS, Sulfathiazole obstructs the synthesis of dihydrofolic acid, a precursor to folic acid.[1][2] Bacteria rely on this pathway to produce folic acid, which is essential for the synthesis of nucleic acids and certain amino acids necessary for their growth and replication. This inhibition of folic acid synthesis leads to a bacteriostatic effect, meaning it halts bacterial proliferation, thereby allowing the host's immune system to eliminate the infection. Human cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Essential for bacterial growth THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitive Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dilutions Prepare Serial Dilutions of Sulfathiazole in Broth inoculate Inoculate Tubes with Bacteria prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 24-48 hours inoculate->incubate read_mic Visually Inspect for Turbidity and Determine MIC incubate->read_mic subculture Subculture from Clear Tubes to Confirm Bacteriostatic Effect read_mic->subculture

References

Sulfathiazole: A Technical Guide to its Inhibition of Bacterial Folic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical pathways inhibited by the sulfonamide antibiotic, Sulfathiazole. As a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), Sulfathiazole plays a critical role in the disruption of the bacterial folic acid synthesis pathway, a metabolic route essential for prokaryotic survival. This document details the mechanism of action, presents quantitative data on its inhibitory effects, and provides detailed experimental protocols for the assessment of its activity. Visual diagrams of the relevant biochemical pathway and experimental workflows are included to facilitate a deeper understanding of its molecular interactions.

Introduction: The Bacterial Folate Biosynthesis Pathway as a Prime Antimicrobial Target

The de novo synthesis of folic acid (Vitamin B9) is a fundamental metabolic pathway for many bacteria, providing the necessary precursors for the synthesis of nucleic acids (purines and pyrimidines) and certain amino acids. This pathway is absent in humans, who obtain folate through their diet, making it an ideal target for the development of selective antimicrobial agents. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. Inhibition of DHPS effectively halts the production of tetrahydrofolate, a vital cofactor in one-carbon transfer reactions, leading to bacteriostasis and the cessation of bacterial growth.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfathiazole, a structural analog of PABA, functions as a competitive inhibitor of DHPS.[1] Its chemical structure allows it to bind to the active site of the enzyme, directly competing with the natural substrate, PABA.[2] This binding event prevents the formation of 7,8-dihydropteroate, thereby blocking the folic acid synthesis pathway.[3] The selective toxicity of Sulfathiazole is attributed to the absence of the DHPS enzyme in mammalian cells.[4]

cluster_folate_pathway Bacterial Folic Acid Biosynthesis Pathway GTP GTP Neopterin Dihydroneopterin GTP->Neopterin GTP Cyclohydrolase I DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Neopterin->DHPPP DHP 7,8-Dihydropteroate DHPPP->DHP Dihydropteroate Synthase (DHPS) PABA para-Aminobenzoic acid (PABA) PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Precursors Nucleic Acid & Amino Acid Precursors THF->Precursors One-Carbon Metabolism Sulfathiazole Sulfathiazole Sulfathiazole->Inhibition Inhibition->DHPPP

Caption: Bacterial Folic Acid Biosynthesis Pathway and the Inhibition Point of Sulfathiazole.

Quantitative Data on Sulfathiazole Inhibition

The efficacy of Sulfathiazole as a DHPS inhibitor can be quantified by its inhibition constant (Ki) and its minimum inhibitory concentration (MIC) against various bacterial species. The Ki value is a measure of the inhibitor's binding affinity to the enzyme, while the MIC represents the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Inhibition Constant (Ki) of Sulfathiazole against Dihydropteroate Synthase

OrganismEnzymeInhibition Constant (Ki)Reference
Escherichia coliDihydropteroate Synthase8.2 µM[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfathiazole against Various Bacterial Species

Bacterial SpeciesConditionMIC (µg/mL)Reference
Escherichia coliSusceptible128
Escherichia coliResistant (sulII gene)>2,048
Haemophilus parasuis32 - 512
Escherichia coli (sulfathiazole-resistant)18
Escherichia coli (wild-type)2.2

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a radiochemical assay to determine the inhibitory activity of Sulfathiazole against DHPS.

Materials:

  • Purified DHPS enzyme

  • Sulfathiazole solutions of varying concentrations

  • Para-aminobenzoic acid (PABA)

  • Radiolabeled PABA (e.g., [³H]PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Reaction buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)

  • Scintillation fluid and vials

  • Thin-layer chromatography (TLC) plates or HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified DHPS enzyme, and the desired concentration of Sulfathiazole or a vehicle control.

  • Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrates, PABA (containing a tracer amount of radiolabeled PABA) and DHPPP.

  • Incubation: Allow the reaction to proceed for a set period (e.g., 15-30 minutes) at 37°C, ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by adding a small volume of formic acid.

  • Separation of Product: Separate the radiolabeled dihydropteroate product from the unreacted radiolabeled PABA substrate using TLC or HPLC.

  • Quantification: Quantify the amount of product formed by measuring the radioactivity of the product spot or peak using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each Sulfathiazole concentration compared to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

start Start prep_reagents Prepare Reagents: - DHPS Enzyme - Sulfathiazole Dilutions - PABA (radiolabeled) - DHPPP - Reaction Buffer start->prep_reagents reaction_setup Set up Reaction: Buffer + Enzyme + Sulfathiazole prep_reagents->reaction_setup pre_incubation Pre-incubate (37°C, 10 min) reaction_setup->pre_incubation initiate_reaction Initiate Reaction: Add PABA and DHPPP pre_incubation->initiate_reaction incubation Incubate (37°C, 15-30 min) initiate_reaction->incubation terminate_reaction Terminate Reaction (Formic Acid) incubation->terminate_reaction separation Separate Product (TLC or HPLC) terminate_reaction->separation quantification Quantify Product (Scintillation Counting) separation->quantification data_analysis Data Analysis: Calculate % Inhibition, IC50, Ki quantification->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Dihydropteroate Synthase (DHPS) Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of Sulfathiazole that inhibits the visible growth of a microorganism.

Materials:

  • Sulfathiazole stock solution

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Sulfathiazole Dilutions: Perform serial twofold dilutions of the Sulfathiazole stock solution in MHB directly in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well (except for a negative control well) with the standardized bacterial suspension. Include a positive control well with no antibiotic.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of Sulfathiazole at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density using a microplate reader.

start Start prep_dilutions Prepare Serial Dilutions of Sulfathiazole in 96-well plate start->prep_dilutions inoculate_plate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate controls Include Positive (no drug) and Negative (no bacteria) Controls inoculate_plate->controls incubation Incubate Plate (35°C, 16-20 hours) controls->incubation read_results Determine MIC: Lowest concentration with no visible growth incubation->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

Sulfathiazole remains a significant compound for understanding the inhibition of the bacterial folic acid biosynthesis pathway. Its well-defined mechanism of action as a competitive inhibitor of dihydropteroate synthase provides a clear model for the development of novel antimicrobial agents. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the activity of Sulfathiazole and to explore new avenues for combating bacterial infections. The continued study of established antibiotics like Sulfathiazole is crucial for addressing the ever-growing challenge of antimicrobial resistance.

References

Methodological & Application

Application Notes & Protocols: Analytical Methods for Sulfatrozole Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatrozole is a sulfonamide antibiotic effective against a wide range of bacterial infections. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, ensuring optimal dosing and patient safety. This document provides detailed application notes and protocols for the quantification of this compound in plasma using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Several analytical methods have been developed and validated for the determination of this compound (often in combination with trimethoprim (B1683648) as co-trimoxazole) in human plasma. The most common techniques are HPLC with UV detection and LC-MS/MS, which offer high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely available technique for quantifying this compound in plasma. It typically involves a reversed-phase column for separation and a UV detector for detection. Sample preparation is a critical step to remove plasma proteins and other interfering substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV. This method is particularly useful for studies requiring very low limits of quantification. The sample preparation can often be simplified due to the high selectivity of the mass spectrometric detection.

Quantitative Data Summary

The following table summarizes the quantitative parameters of various analytical methods for the quantification of sulfamethoxazole (B1682508) (a closely related sulfonamide often used as a proxy for this compound analytics) in plasma.

MethodAnalyte(s)Sample PreparationLinearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
HPLC-UV Sulfamethoxazole & TrimethoprimProtein Precipitation with Acetonitrile (B52724)1.0 - 701.085[1][2]
HPLC-PDA SulfamethoxazoleProtein Precipitation with AcetonitrileNot Specified0.7Not Specified[3][4]
HPLC-UV Sulfamethoxazole & TrimethoprimProtein Precipitation with Perchloric Acid5 - 1003 - 5Not Specified[5]
HPLC-UV Sulfamethoxazole & TrimethoprimProtein Precipitation with Trichloroacetic Acid5 - 3001.0Not Specified
LC-MS/MS Sulfamethoxazole & TrimethoprimProtein Precipitation with Methanol1 - 5001Not Specified
UPLC-MS/MS SulfamethoxazoleLiquid-Liquid Extraction0.321 - 22.0100.32171.39

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification

This protocol is based on a validated method for the simultaneous determination of sulfamethoxazole and trimethoprim in human plasma.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Cefmetazole sodium

  • Acetonitrile (HPLC grade)

  • Sodium phosphate (B84403)

  • Triethylamine (B128534)

  • Phosphoric acid

  • Human plasma (drug-free)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

  • HPLC system with a UV detector

  • Column: Symmetry Shield C18 (4.6 x 150 mm, 4 µm)

  • Mobile Phase: 30 mM Sodium phosphate (pH 5.8), acetonitrile, and 0.05% triethylamine (83:17:0.05, v/v/v)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Sample Preparation (Protein Precipitation)

  • Pipette 250 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Vortex for 20 seconds.

  • Add 375 µL of acetonitrile and 100 µL of saturated potassium phosphate.

  • Vortex again for 20 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at room temperature.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol is adapted from a validated method for the quantification of sulfamethoxazole in human plasma.

1. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

  • LC-MS/MS system (e.g., Agilent 1200 Series HPLC with Agilent 6410 Series Triple Quadrupole mass spectrometer)

  • Column: Zorbax XDB-C8 analytical column (2.1 mm x 30 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient elution program

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Monitor the appropriate precursor to product ion transitions for this compound and the internal standard.

4. Sample Preparation (Protein Precipitation)

  • Pipette 10 µL of plasma sample into a sample container.

  • Add 70 µL of internal standard solution in methanol.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 25 µL of the supernatant to a 96-well plate.

  • Add 75 µL of deionized water to each well.

  • Inject into the LC-MS/MS system.

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plasma Plasma Sample (250 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_precipitant Add Acetonitrile (375 µL) & Sat. K3PO4 (100 µL) vortex1->add_precipitant vortex2 Vortex add_precipitant->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (20 µL) reconstitute->inject hplc_system HPLC System (C18 Column) inject->hplc_system uv_detector UV Detector (235 nm) hplc_system->uv_detector data_analysis Data Acquisition & Quantification uv_detector->data_analysis

Caption: Workflow for this compound Quantification by HPLC-UV.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis plasma Plasma Sample (10 µL) add_is Add IS in Methanol (70 µL) plasma->add_is vortex Vortex (5 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant (25 µL) centrifuge->supernatant dilute Dilute with Water (75 µL) supernatant->dilute inject Inject (5 µL) dilute->inject lc_system LC System (C8 Column) inject->lc_system msms_detector Tandem Mass Spectrometer lc_system->msms_detector data_analysis Data Acquisition & Quantification msms_detector->data_analysis

Caption: Workflow for this compound Quantification by LC-MS/MS.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole (B1682510) is a short-acting sulfonamide antibiotic that historically played a crucial role in combating bacterial infections.[1] Although its systemic use has declined with the advent of newer, less toxic antibiotics, it remains a valuable compound in veterinary medicine and a reference standard in antimicrobial research.[2] Sulfathiazole exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), a critical component in the folic acid synthesis pathway.[2][3] This document provides detailed protocols for determining the antimicrobial susceptibility of bacterial isolates to sulfathiazole, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfathiazole's efficacy stems from its structural similarity to para-aminobenzoic acid (PABA), an essential substrate for bacterial folic acid synthesis. Unlike humans, who acquire folic acid from their diet, most bacteria must synthesize it de novo. Sulfathiazole competes with PABA for the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folic acid pathway inhibits the production of purines, thymidine, and certain amino acids, ultimately halting bacterial growth.[2]

PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid Synthesis DHPS->Dihydrofolic_Acid Catalyzes Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitive Inhibition Bacterial_Growth Bacterial Growth Inhibition Dihydrofolic_Acid->Bacterial_Growth Leads to

Caption: Sulfathiazole's competitive inhibition of dihydropteroate synthase.

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing are crucial for accurate and reproducible results. The most common methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for qualitative assessment of susceptibility.

General Experimental Workflow

The overall process for determining the in vitro efficacy of sulfathiazole against a bacterial isolate follows a standardized workflow to ensure consistency and accuracy.

cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Medium with Bacteria Inoculum->Inoculation Media Prepare Mueller-Hinton Medium (Broth or Agar) Media->Inoculation Antibiotic Prepare Sulfathiazole Stock Solution & Dilutions Application Introduce Sulfathiazole (Dilutions or Disk) Antibiotic->Application Inoculation->Application Incubation Incubate at 35°C ± 2°C for 16-20 hours Application->Incubation Measurement Measure Results (MIC or Zone of Inhibition) Incubation->Measurement Interpretation Interpret Results using CLSI/EUCAST Breakpoints Measurement->Interpretation Reporting Report as Susceptible, Intermediate, or Resistant Interpretation->Reporting

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of sulfathiazole that inhibits the visible growth of a microorganism.

Materials:

  • Sulfathiazole powder, analytical grade

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Sterile saline (0.85%) or equivalent

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Sulfathiazole Stock Solution:

    • Prepare a stock solution of sulfathiazole in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to achieve the highest concentration to be tested in the microtiter plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Preparation and Inoculation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of sulfathiazole to the first well of each row to be tested, resulting in a total volume of 100 µL.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum.

    • Include a growth control well (CAMHB and inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of sulfathiazole at which there is no visible growth (turbidity) of the bacteria.

Protocol 2: Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).

Materials:

  • Sulfathiazole disks (300 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial strain of interest

  • Sterile saline (0.85%) or equivalent

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically apply a sulfathiazole disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the interpretive criteria provided by CLSI for sulfonamides. Due to the historical nature of sulfathiazole, specific breakpoints may not be available in the most recent CLSI documents. In such cases, breakpoints for other sulfonamides may be considered as a reference, though this should be noted in any report.

Quality Control

The accuracy of susceptibility testing is highly dependent on rigorous quality control. Standard ATCC® (American Type Culture Collection) reference strains should be tested concurrently with clinical isolates.

Quality Control StrainExpected Results
Escherichia coli ATCC® 25922Refer to current CLSI M100 document for acceptable QC ranges for sulfonamides.
Staphylococcus aureus ATCC® 25923Refer to current CLSI M100 document for acceptable QC ranges for sulfonamides.

Data Presentation: In Vitro Activity of Sulfathiazole

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for sulfathiazole against various bacterial species. It is important to note that due to widespread resistance, MIC values can vary significantly among clinical isolates.

Bacterial SpeciesGram StainATCC® StrainReported MIC (µg/mL)
Escherichia coliNegative2592216
Staphylococcus aureusPositive2921332
Pseudomonas aeruginosaNegative27853>1024
Streptococcus pyogenesPositive196158

Note: The data presented are for illustrative purposes and may not reflect the susceptibility of all clinical isolates. Researchers should determine the MIC for their specific strains of interest.

Conclusion

The protocols outlined in this document provide a standardized framework for assessing the in vitro antimicrobial activity of sulfathiazole. Adherence to these methodologies, including the use of appropriate quality control measures, is essential for generating reliable and reproducible data. While sulfathiazole's clinical applications are now limited, it remains a key compound for research into the mechanisms of sulfonamide action and resistance.

References

Determining the Minimum Inhibitory Concentration (MIC) of Sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Sulfathiazole (B1682510) is a sulfonamide antibiotic that acts as a bacteriostatic agent by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is critical for the synthesis of folic acid in bacteria, an essential nutrient for the production of DNA, RNA, and proteins.[2][3] By acting as a structural analog of para-aminobenzoic acid (PABA), sulfathiazole blocks the bacterial folic acid pathway, thereby halting microbial growth and replication.[3] This selective action makes it effective against a variety of Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This application note provides a detailed protocol for determining the MIC of Sulfathiazole using the broth microdilution method, a gold standard for quantitative susceptibility testing.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfathiazole targets the bacterial folic acid synthesis pathway. Bacteria must synthesize their own folate, whereas mammals obtain it from their diet, providing a basis for the drug's selective toxicity. Sulfathiazole mimics the structure of PABA and competitively binds to the active site of dihydropteroate synthase (DHPS). This action prevents the condensation of PABA with pteridine, a necessary step in producing dihydropteroic acid, a precursor to folic acid. The disruption of this pathway inhibits the synthesis of essential nucleotides and amino acids, leading to a bacteriostatic effect that arrests bacterial growth.

Sulfathiazole_Mechanism Mechanism of Sulfathiazole Action cluster_folate_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfathiazole Sulfathiazole (PABA Analog) Sulfathiazole->DHPS

Caption: Sulfathiazole competitively inhibits dihydropteroate synthase (DHPS).

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution MIC Assay

This is the reference method for determining MIC values. It involves challenging a standardized bacterial inoculum with two-fold serial dilutions of Sulfathiazole in a 96-well microtiter plate.

Materials:

  • Sulfathiazole powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

  • Multichannel micropipettes and sterile tips

Procedure:

  • Preparation of Sulfathiazole Stock Solution:

    • Prepare a high-concentration stock solution of Sulfathiazole (e.g., 10240 µg/mL) by dissolving the powder in a minimal amount of DMSO, then diluting to the final volume with sterile CAMHB. Note: Gentle warming may be required for complete dissolution.

    • Sterilize the stock solution by filtration if necessary.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the highest concentration of Sulfathiazole (e.g., 1024 µg/mL, diluted from the stock) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum, no drug).

    • Well 12 will serve as the negative/sterility control (broth only).

  • Inoculation:

    • Using a multichannel pipette, inoculate wells 1 through 11 with the prepared bacterial suspension to a final volume that results in the target 5 x 10⁵ CFU/mL. For example, if wells contain 100 µL of drug/broth, add 5 µL of an inoculum at 1 x 10⁷ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of Sulfathiazole at which there is no visible growth, as compared to the positive control well.

MIC_Workflow start Start prep_drug Prepare Sulfathiazole Stock & Dilutions start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Set up 96-Well Plate (Serial Dilutions) prep_drug->plate_setup inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC determination method.

Data Presentation

The MIC values should be recorded in µg/mL. Widespread use of sulfathiazole has led to significant resistance, and susceptibility can vary greatly among strains.

Bacterial StrainATCC NumberExpected MIC Range (µg/mL)
Escherichia coli259228 - >256
Staphylococcus aureus2921316 - >256
Pseudomonas aeruginosa27853Generally Resistant (>512)

Note: These values are illustrative and actual MICs must be determined experimentally. Resistance is common, and many clinical isolates may exhibit higher MICs.

Conclusion

The broth microdilution method provides a reliable and reproducible means of determining the MIC of Sulfathiazole against various bacterial pathogens. Adherence to standardized protocols, such as those provided by CLSI, is crucial for obtaining accurate and comparable results. This data is essential for antimicrobial research, drug development, and understanding resistance mechanisms.

References

Application Notes and Protocols for In Vivo Studies with Sulfatrozole (Sulfathiazole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatrozole, also known as Sulfathiazole, is a sulfonamide antibiotic that functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is critical for the synthesis of folic acid, an essential component for bacterial growth and replication.[1] By blocking this pathway, Sulfathiazole exhibits a bacteriostatic effect, halting bacterial proliferation and allowing the host's immune system to clear the infection.[1] Although its systemic use in humans has largely been replaced by newer antibiotics, Sulfathiazole remains a valuable compound in veterinary medicine and serves as a reference for the development of novel anti-infective agents.

These application notes provide detailed protocols for the in vivo experimental design to evaluate the efficacy, pharmacokinetics, and safety of this compound in murine models.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfathiazole mimics the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS. This structural similarity allows Sulfathiazole to competitively bind to the active site of the enzyme, thereby preventing the synthesis of dihydropteroate, a precursor to folic acid.

Folic Acid Synthesis Pathway cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides This compound This compound (Sulfathiazole) This compound->DHPS Competitive Inhibition

Figure 1: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound. It is important to note that comprehensive pharmacokinetic and in vivo efficacy data in murine models are limited in publicly available literature.

Table 1: Pharmacokinetic Parameters of Sulfathiazole in Various Species

ParameterSpeciesRouteDose (mg/kg)ValueReference(s)
Half-life (t½) PigIV721.6 h[2]
SheepIV721.1 h[3]
Volume of Distribution (Vd) PigIV720.625 L/kg
SheepIV720.39 L/kg
Bioavailability (F) Dwarf GoatIntraruminal10052.6%

Table 2: In Vivo Efficacy and Toxicity of Sulfathiazole in Mice

ParameterBacterial StrainAnimal ModelEndpointEffective Dose/ConcentrationReference(s)
Efficacy Staphylococcus aureus (5 strains)MouseSurvival and reduction of residual infection1% in diet was effective
Acute Toxicity N/AMouseLD50 (Oral)4500 mg/kg

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in a Murine Model

This protocol outlines a single-dose pharmacokinetic study of this compound in mice to determine key parameters such as Cmax, Tmax, half-life (t½), and bioavailability.

Materials:

  • This compound (Sulfathiazole)

  • Vehicle for dissolution/suspension (e.g., 0.5% carboxymethylcellulose)

  • 8-10 week old healthy mice (e.g., CD-1 or BALB/c)

  • Gavage needles (for oral administration)

  • Insulin syringes with 27-30G needles (for intravenous administration)

  • Blood collection tubes (e.g., heparinized microcentrifuge tubes)

  • Anesthetic agent (e.g., isoflurane)

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Drug Formulation: Prepare a sterile solution or suspension of this compound in the chosen vehicle at the desired concentration.

  • Animal Grouping: Divide mice into groups for oral (PO) and intravenous (IV) administration, with subgroups for each blood collection time point (typically 3-5 mice per time point).

  • Administration of this compound:

    • Oral (PO) Administration: Administer a single dose (e.g., 50 mg/kg) via oral gavage.

    • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 10 mg/kg) via the lateral tail vein.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) via retro-orbital sinus or saphenous vein puncture.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

Pharmacokinetic Study Workflow cluster_0 Experimental Phases A Drug Formulation B Animal Grouping (PO and IV cohorts) A->B C This compound Administration B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Bioanalysis (HPLC-MS/MS) E->F G Pharmacokinetic Modeling F->G

Figure 2: Workflow for a murine pharmacokinetic study of this compound.

Protocol 2: this compound Efficacy in a Murine Peritonitis/Sepsis Model

This model is used to evaluate the efficacy of this compound in treating a systemic bacterial infection.

Materials:

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Bacterial culture medium (e.g., Tryptic Soy Broth)

  • Mucin (e.g., from porcine stomach)

  • Sterile 0.9% saline solution

  • This compound and vehicle

  • 8-10 week old healthy mice

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain to the mid-logarithmic phase. Wash the bacterial cells and resuspend them in sterile saline containing 4-5% mucin to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection: Inject the bacterial suspension intraperitoneally (IP) into the mice (typically 0.5 mL).

  • Treatment: At specified time points post-infection (e.g., 1 and 6 hours), administer this compound or the vehicle control via the desired route (oral, IV, or subcutaneous). A dose-ranging study should be performed to determine the optimal therapeutic dose.

  • Monitoring: Observe the animals for clinical signs of illness and mortality for 7-14 days.

  • Endpoint Measurement:

    • Survival: Record the number of surviving animals in each group daily.

    • Bacterial Load: At a predetermined time point (e.g., 24 hours post-infection), euthanize a subset of animals from each group. Collect peritoneal lavage fluid or blood for serial dilution and plate counts to determine the bacterial load (CFU/mL).

  • Data Analysis: Compare survival rates using Kaplan-Meier analysis and bacterial loads using appropriate statistical tests.

Sepsis Model Workflow cluster_1 Efficacy Study: Sepsis Model H Inoculum Preparation (Bacteria + Mucin) I Intraperitoneal Infection H->I J Treatment Administration (this compound vs. Vehicle) I->J K Monitoring (Survival and Clinical Signs) J->K L Endpoint Analysis (Survival Curves, Bacterial Load) K->L

References

Sulfatrozole in Animal Research: Application Notes and Protocols for Dosage Calculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sulfatrozole, a sulfonamide antibiotic, for use in animal research models. This document details dosage calculations, experimental protocols, and the underlying mechanism of action to guide researchers in designing and executing robust preclinical studies.

Data Presentation: this compound and a Related Sulfonamide Dosage in Animal Models

The following table summarizes reported dosages of sulfathiazole (B1682510) (often used interchangeably with this compound in older literature) and a related sulfonamide, sulfamonomethoxine, in various animal models. These values can serve as a starting point for dose-range finding studies. It is imperative to perform dose-escalation studies to determine the optimal therapeutic and non-toxic dose for your specific animal model and experimental conditions.

Animal ModelDrugDosageRoute of AdministrationStudy TypeReference
Mouse Sulfathiazole4500 mg/kgOralAcute Toxicity (LD50)[1]
Rat Sodium Sulfathiazole2, 6, 18 mg/kg/day for 13 weeksOralSubchronic Toxicity[2]
Rabbit Sulfamonomethoxine20 mg/kgOral / IntravenousPharmacokinetics[3]
Rabbit Trimethoprim + Sulfamethoxazole20-30 mg/kgOralCoccidiosis Treatment[4]
Pig Sulfathiazole40 mg/kgIntravenousPharmacokinetics[5]
Pig Sulfathiazole214 mg/kgOralPharmacokinetics
Sheep Sulfathiazole36, 72 mg/kgIntravenousPharmacokinetics
Sheep Sulfathiazole214 mg/kgOralPharmacokinetics

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and some amino acids. By blocking this pathway, this compound prevents bacterial replication. Mammalian cells are not affected as they obtain folic acid from their diet.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes This compound This compound This compound->DHPS Inhibits Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Catalyzes NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids Required for

Caption: this compound's inhibition of the bacterial folic acid synthesis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in animal research models. These protocols are generalized and should be adapted to specific research needs and institutional guidelines.

Protocol 1: Pharmacokinetic Study of this compound in Rabbits

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rabbits following oral and intravenous administration. A similar protocol can be adapted for other small animal models.

Workflow for Pharmacokinetic Study

PK_Workflow start Start acclimatize Animal Acclimatization (7 days) start->acclimatize fasting Overnight Fasting acclimatize->fasting dosing This compound Administration (Oral or IV) fasting->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis of This compound Concentration processing->analysis pk_calc Pharmacokinetic Parameter Calculation (e.g., AUC, t1/2, Cmax) analysis->pk_calc end End pk_calc->end

Caption: General workflow for a pharmacokinetic study in an animal model.

Materials:

  • This compound (pharmaceutical grade)

  • Vehicle for administration (e.g., sterile water for injection, 0.5% carboxymethylcellulose for oral suspension)

  • Healthy adult rabbits (e.g., New Zealand White), specific pathogen-free

  • Restrainers appropriate for rabbits

  • Catheters for intravenous administration and blood collection

  • Syringes and needles

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Acclimatization: Acclimate rabbits to the housing conditions for at least 7 days prior to the experiment.

  • Fasting: Fast the animals overnight before dosing, with free access to water.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose of this compound (e.g., 20 mg/kg) via the marginal ear vein. Record the exact time of administration.

    • Oral (PO) Administration: Administer a single dose of this compound (e.g., 20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.5 mL) from the contralateral marginal ear vein or a central artery at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Area Under the Curve (AUC), elimination half-life (t½), maximum concentration (Cmax), and time to reach maximum concentration (Tmax).

Protocol 2: In Vivo Efficacy Study - Murine Systemic Infection Model

This protocol describes a general method to evaluate the efficacy of this compound in a mouse model of systemic bacterial infection.

Workflow for In Vivo Efficacy Study

Efficacy_Workflow start Start acclimatize Animal Acclimatization (7 days) start->acclimatize infection Induce Systemic Infection (e.g., Intraperitoneal injection of bacteria) acclimatize->infection treatment Initiate this compound Treatment (at specified dose and frequency) infection->treatment monitoring Monitor Animal Health (Survival, clinical signs, body weight) treatment->monitoring endpoint Endpoint Measurement (e.g., Survival at 7 days, bacterial load in organs) monitoring->endpoint data_analysis Data Analysis (e.g., Kaplan-Meier survival curves) endpoint->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo efficacy study of an antimicrobial agent.

Materials:

  • This compound

  • Vehicle for administration

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Healthy mice (e.g., BALB/c or C57BL/6), 6-8 weeks old

  • Syringes and needles for infection and treatment administration

  • Equipment for monitoring animal health (e.g., balance)

Procedure:

  • Bacterial Culture: Prepare a fresh culture of the pathogenic bacteria and adjust the concentration to the desired inoculum size (e.g., 1 x 10^7 CFU/mouse).

  • Infection: Induce a systemic infection by intraperitoneal injection of the bacterial suspension.

  • Treatment Groups: Randomly assign mice to different treatment groups (e.g., vehicle control, different doses of this compound).

  • Treatment Administration: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer this compound orally or subcutaneously at the predetermined dosage and frequency (e.g., once or twice daily for 5-7 days).

  • Monitoring: Monitor the mice daily for clinical signs of illness, body weight changes, and survival for a defined period (e.g., 14 days).

  • Endpoint Analysis:

    • Survival: Record the number of surviving animals in each group at the end of the observation period.

    • Bacterial Load: At a specific time point (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group and determine the bacterial load in target organs (e.g., spleen, liver, blood) by plating serial dilutions of tissue homogenates.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and compare bacterial loads between groups using appropriate statistical tests.

Protocol 3: Acute Oral Toxicity Study (LD50 Estimation) in Mice

This protocol provides a method for estimating the median lethal dose (LD50) of this compound in mice.

Workflow for Acute Toxicity Study

Toxicity_Workflow start Start acclimatize Animal Acclimatization (7 days) start->acclimatize fasting Overnight Fasting acclimatize->fasting dosing Single Oral Dose of this compound (Dose-ranging) fasting->dosing observation Observe for Clinical Signs of Toxicity and Mortality (14 days) dosing->observation necropsy Gross Necropsy at End of Study observation->necropsy ld50_calc Calculate LD50 necropsy->ld50_calc end End ld50_calc->end

Caption: Workflow for an acute oral toxicity (LD50) study.

Materials:

  • This compound

  • Vehicle for administration

  • Healthy, young adult mice of a single strain

  • Oral gavage needles

  • Cages with appropriate bedding and enrichment

  • Balance for weighing animals

Procedure:

  • Dose Selection: Select a range of doses based on available data. For sulfathiazole in mice, a starting point could be based on the reported LD50 of 4500 mg/kg.

  • Animal Allocation: Randomly assign animals to dose groups (e.g., 5-10 animals per sex per group).

  • Fasting: Fast the animals overnight before dosing.

  • Dosing: Administer a single oral dose of this compound to each animal.

  • Observation: Observe the animals continuously for the first few hours post-dosing and then daily for 14 days. Record all signs of toxicity, including changes in behavior, appearance, and any mortality.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any treatment-related abnormalities.

  • LD50 Calculation: Use a recognized statistical method (e.g., probit analysis) to calculate the LD50 value.

Disclaimer: These protocols are intended for guidance purposes only. All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body. Appropriate safety precautions should be taken when handling chemical and biological materials.

References

Application of Sulfathiazole in Bacterial Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfathiazole (B1682510), a member of the sulfonamide class of antibiotics, historically played a significant role in the management of bacterial infections.[1][2] Although its systemic use in humans has largely been supplanted by newer antibiotics with improved safety and efficacy profiles, sulfathiazole remains a valuable tool in veterinary medicine and as a reference compound in antimicrobial research.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] This bacteriostatic action, which inhibits bacterial growth rather than directly killing the cells, allows the host's immune system to clear the infection.

These application notes provide a comprehensive overview of the use of sulfathiazole in various bacterial infection models, including detailed experimental protocols and a summary of its in vitro and in vivo efficacy.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfathiazole functions as a structural analog of para-aminobenzoic acid (PABA), a key substrate for DHPS in bacteria. By competitively binding to the active site of DHPS, sulfathiazole blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are essential for DNA replication and bacterial cell division. This disruption of the folic acid pathway leads to the bacteriostatic effect of sulfathiazole.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Synthesis Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitively Inhibits Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_RNA_Proteins DNA, RNA, and Protein Synthesis Tetrahydrofolic_Acid->DNA_RNA_Proteins Bacterial_Growth Bacterial Growth (Inhibited) DNA_RNA_Proteins->Bacterial_Growth Leads to

Sulfathiazole's competitive inhibition of DHPS.

In Vitro Efficacy Data

The in vitro efficacy of sulfathiazole is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium. While recent specific MIC data for sulfathiazole is limited, studies on the closely related sulfonamide, sulfamethoxazole, provide valuable insights into the expected activity.

Table 1: In Vitro Synergy of Sulfamethoxazole and Trimethoprim

Bacterial StrainAntibioticMIC Alone (mg/L)
Methicillin-Sensitive S. aureus (MSSA)Sulfamethoxazole64
Trimethoprim0.5
Methicillin-Resistant S. aureus (MRSA)Sulfamethoxazole256
Trimethoprim0.5
E. coli (Clinical Isolate)Sulfamethoxazole1.6
Trimethoprim0.60

Data adapted from a study on sulfamethoxazole. Similar synergistic outcomes are anticipated with sulfathiazole due to the shared mechanism of action.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the determination of the lowest concentration of sulfathiazole that inhibits the visible growth of a microorganism.

Materials:

  • Sulfathiazole stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Spectrophotometer

  • Sterile saline (0.85% w/v)

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Sulfathiazole Dilutions: Prepare a 2-fold serial dilution of sulfathiazole in CAMHB across the wells of a 96-well plate.

  • Inoculum Preparation: From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well containing the sulfathiazole dilutions. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of sulfathiazole that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sulfathiazole Prepare Sulfathiazole Dilutions Inoculation Inoculate Microtiter Plate Prep_Sulfathiazole->Inoculation Prep_Inoculum Prepare Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate Plate (16-20h at 37°C) Inoculation->Incubation Read_Results Read MIC Results Incubation->Read_Results

Workflow for determining sulfathiazole's in vitro efficacy.
Protocol 2: In Vivo Efficacy Study in a Murine Bacterial Infection Model

This protocol details a general procedure for evaluating the in vivo efficacy of sulfathiazole in a mouse model of systemic bacterial infection.

Materials:

  • Sulfathiazole

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • 8-10 week old healthy mice (e.g., CD-1 or BALB/c)

  • Pathogenic bacterial strain

  • Gavage needles (for oral administration)

  • Syringes and needles (for intraperitoneal or intravenous injection)

  • Anesthetic agent

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for a minimum of 7 days before the experiment.

  • Infection: Infect mice with a standardized dose of the pathogenic bacterial strain via an appropriate route (e.g., intraperitoneal injection).

  • Treatment: At a predetermined time post-infection, administer sulfathiazole or the vehicle control to the mice. The dosage and frequency will depend on the specific study design.

  • Monitoring: Monitor the mice for clinical signs of illness and mortality for a specified period (e.g., 7-14 days).

  • Bacterial Load Determination (Optional): At selected time points, a subset of mice from each group can be euthanized, and target organs (e.g., spleen, liver) can be harvested to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the survival rates and bacterial loads between the sulfathiazole-treated and control groups using appropriate statistical methods.

Acclimation Animal Acclimation Infection Bacterial Infection Acclimation->Infection Treatment Sulfathiazole Treatment Infection->Treatment Monitoring Monitoring (Survival & Clinical Signs) Treatment->Monitoring Bacterial_Load Bacterial Load Determination (Optional) Monitoring->Bacterial_Load Data_Analysis Data Analysis Monitoring->Data_Analysis Bacterial_Load->Data_Analysis

Experimental workflow for an in vivo efficacy study.

Pharmacokinetics

The pharmacokinetic profile of sulfathiazole is characterized by relatively rapid absorption and excretion.

Table 2: Pharmacokinetic Parameters of Sulfathiazole in Swine

ParameterValue
Administration Route Intravenous (IV)
Dose 40 mg/kg
Elimination Half-life (t½) 9.0 hours
Administration Route Oral
Dose 214 mg/kg

Data from a pharmacokinetic study in healthy pigs.

Conclusion

Sulfathiazole, despite its diminished clinical role in human medicine, remains a cornerstone for understanding the mechanism of action of sulfonamide antibiotics and serves as a valuable research tool. The protocols and data presented here provide a foundation for the continued investigation of sulfathiazole and its derivatives in various bacterial infection models. Future research may focus on its synergistic effects with other antibiotics and its application in combating antimicrobial resistance.

References

Application Note: Spectrophotometric Determination of Sulfamethoxazole in Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two reliable and cost-effective spectrophotometric methods for the quantitative determination of Sulfamethoxazole (SMX) in its bulk drug form. The first method involves direct ultraviolet (UV) spectrophotometry, measuring the intrinsic absorbance of SMX. The second, more selective method, is based on a visible spectrophotometric assay involving the diazotization of the primary aromatic amine of SMX followed by a coupling reaction to form a colored azo dye. Both methods are validated for their linearity, accuracy, and precision, providing accessible alternatives to more complex chromatographic techniques for routine quality control analysis.

Introduction

Sulfamethoxazole is a sulfonamide bacteriostatic antibiotic primarily used for the treatment of urinary tract infections, bronchitis, and prostatitis. It is often used in combination with trimethoprim. Ensuring the potency and quality of the bulk drug is crucial for the efficacy and safety of its pharmaceutical formulations. Spectrophotometry offers a simple, rapid, and economical approach for the quantification of SMX. This note provides detailed protocols for both direct UV and colorimetric (visible) determination of SMX.

Principle of Methods

UV Spectrophotometry

The method is based on the inherent UV absorption of Sulfamethoxazole due to its chemical structure, specifically the aniline (B41778) part of the molecule.[1] The wavelength of maximum absorbance (λmax) for SMX in a suitable solvent is typically observed in the range of 262-273 nm.[1][2][3] The absorbance at this wavelength is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law.

Visible Spectrophotometry (Diazotization-Coupling Reaction)

This colorimetric method involves a two-step chemical reaction. First, the primary aromatic amine group of Sulfamethoxazole is diazotized with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) to form a diazonium salt.[4] This diazonium salt is then coupled with a suitable chromogenic agent, such as 1-naphthol (B170400) or N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED), in an alkaline or acidic medium, respectively, to produce a stable and intensely colored azo dye. The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) in the visible region, which is proportional to the concentration of SMX.

Experimental Protocols

Method A: Direct UV Spectrophotometry

4.1.1. Materials and Reagents

  • Sulfamethoxazole reference standard

  • 0.1 N Sodium Hydroxide (NaOH)

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

4.1.2. Preparation of Standard Stock Solution (100 µg/mL)

Accurately weigh 10 mg of Sulfamethoxazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of 0.1 N NaOH and then dilute to the mark with the same solvent to obtain a concentration of 100 µg/mL.

4.1.3. Preparation of Working Standard Solutions

From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks and dilute to the mark with 0.1 N NaOH to obtain final concentrations in the range of 2-12 µg/mL.

4.1.4. Spectrophotometric Measurement

Scan the prepared working standard solutions from 200 to 400 nm against a 0.1 N NaOH blank to determine the wavelength of maximum absorbance (λmax). Measure the absorbance of all working standard solutions at the determined λmax.

4.1.5. Calibration Curve

Plot a graph of absorbance versus concentration (µg/mL). The curve should be linear over the concentration range.

Method B: Visible Spectrophotometry (Diazotization and Coupling with 1-Naphthol)

4.2.1. Materials and Reagents

  • Sulfamethoxazole reference standard

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) solution (e.g., 1% w/v)

  • Ammonium (B1175870) Sulfamate (B1201201) or Sulfamic Acid solution (e.g., 0.3-4% w/v)

  • 1-Naphthol solution (e.g., 0.1% w/v in NaOH)

  • 4 M Sodium Hydroxide (NaOH)

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

4.2.2. Preparation of Standard Stock Solution (100 µg/mL)

Prepare a 100 µg/mL stock solution of Sulfamethoxazole as described in section 4.1.2, using distilled water or a suitable acidic solution as the solvent.

4.2.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions with concentrations ranging from 2 to 14 µg/mL by diluting the stock solution with distilled water.

4.2.4. Color Development Procedure

  • Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard solutions.

  • Add 1 mL of 1 M HCl to each flask and cool in an ice bath.

  • Add 1 mL of sodium nitrite solution and mix well. Allow the reaction to proceed for a few minutes in the ice bath.

  • To remove excess nitrite, add 1 mL of ammonium sulfamate or sulfamic acid solution and shake.

  • Add 1 mL of 1-naphthol solution.

  • Add a sufficient volume of 4 M NaOH to make the solution alkaline and allow the color to develop.

  • Dilute to the mark with distilled water.

4.2.5. Spectrophotometric Measurement

Allow the color to stabilize and measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 525 nm for the azo dye formed with 1-naphthol, against a reagent blank prepared in the same manner without the drug.

4.2.6. Calibration Curve

Plot a graph of absorbance versus the final concentration (µg/mL) of Sulfamethoxazole.

Data Presentation

The following tables summarize the quantitative data from various published spectrophotometric methods for Sulfamethoxazole determination.

Table 1: UV Spectrophotometric Methods for Sulfamethoxazole Determination

Solvent/Mediumλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
0.1N NaOH2622–100.999
Not Specified2642–120.999
pH 5.42621–30Not Specified
Glacial Acetic Acid2731.5–400.9993
Methanol-Water (50:50)2572.0–11.0Not Specified

Table 2: Visible Spectrophotometric Methods for Sulfamethoxazole Determination

Coupling AgentMediumλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L.mol⁻¹.cm⁻¹)Reference
1-NaphtholAlkaline5252–14Not Specified
N-(1-naphthyl)ethylenediamine dihydrochlorideAcidic5364–12Not Specified
DiphenylamineAcidic5162–10Not Specified
β-NaphtholAlkaline4775–25Not Specified
ResorcinolAlkaline5021–5Not Specified
2-NaphtholAlkaline482Corresponds to absorbance of 0.21-0.661.34 × 10⁴
DiphenylamineAcidic5300.5–12.04.9617 × 10⁴
SalbutamolAlkaline45010–1002332.2
4-chloro resorcinolAlkaline4981–27.5Not Specified
1,2-napthoquinone-4-sulphonic acid (NQS)Alkaline4605–506.7878 × 10⁴ - 7.0918 × 10⁴

Visualization

Experimental Workflow for Visible Spectrophotometry

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis stock Standard Stock Solution of SMX working Working Standard Solutions stock->working Dilution aliquot Aliquot of Working Standard acidification Add HCl & Cool aliquot->acidification diazotization Add NaNO₂ acidification->diazotization excess_nitrite_removal Add Sulfamic Acid diazotization->excess_nitrite_removal coupling Add Coupling Agent (e.g., 1-Naphthol) excess_nitrite_removal->coupling color_dev Add NaOH (Color Development) coupling->color_dev measurement Measure Absorbance at λmax color_dev->measurement Dilute to Volume calibration Plot Calibration Curve (Absorbance vs. Conc.) measurement->calibration quantification Quantify SMX in Sample calibration->quantification

Caption: Workflow for the visible spectrophotometric determination of Sulfamethoxazole.

Conclusion

The described UV and visible spectrophotometric methods are simple, accurate, and precise for the determination of Sulfamethoxazole in bulk drug form. The UV method is faster, while the visible method offers greater selectivity by minimizing interference from excipients that might absorb in the UV region. The choice of method can be based on the available instrumentation, sample matrix, and the required level of selectivity. Both methods are suitable for routine quality control analysis in the pharmaceutical industry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Co-trimoxazole in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of sulfamethoxazole (B1682508) (SMX) and trimethoprim (B1683648) (TMP), the two active components of co-trimoxazole, in human plasma. The method is simple, rapid, and sensitive, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The sample preparation involves a straightforward protein precipitation step, ensuring efficient extraction and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a buffered mobile phase, and detection is performed using a UV detector. This document provides a comprehensive protocol, including detailed experimental procedures, validation data, and a visual workflow diagram.

Introduction

Co-trimoxazole is a widely used antibacterial agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] It is a combination of sulfamethoxazole and trimethoprim, typically in a 5:1 ratio, which act synergistically to inhibit two consecutive steps in the bacterial synthesis of essential nucleic acids and proteins.[2] Accurate and reliable measurement of SMX and TMP concentrations in biological matrices is crucial for understanding their pharmacokinetic profiles and ensuring therapeutic efficacy. This application note presents a validated HPLC-UV method for the simultaneous determination of these two compounds in human plasma.

Experimental

Materials and Reagents
  • Sulfamethoxazole (SMX) and Trimethoprim (TMP) reference standards were obtained from a certified supplier.

  • Internal Standard (IS), such as antipyrine (B355649) or sulfadimidine, was of analytical grade.[3][4]

  • HPLC-grade acetonitrile, methanol, and water were used.

  • Potassium dihydrogen phosphate, triethylamine, and perchloric acid were of analytical grade.

  • Drug-free human plasma was obtained from a certified blood bank.

Instrumentation

An HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition and processing system was used.[5]

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation of SMX, TMP, and the internal standard:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted) in varying ratios (e.g., 20:80, 30:70)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm, 254 nm, or 260 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 40°C

Protocol

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of SMX, TMP, and the internal standard (e.g., 1 mg/mL) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration standards and quality control (QC) samples at different concentration levels.

Sample Preparation
  • Plasma Sample Collection: Collect blood samples in heparinized tubes and centrifuge to separate the plasma.

  • Protein Precipitation: To 200 µL of plasma in a microcentrifuge tube, add a known amount of the internal standard. Add 800 µL of 0.33 M perchloric acid to precipitate the plasma proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at a high speed (e.g., 4500 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for HPLC analysis.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject 20 µL of the prepared sample supernatant into the HPLC system.

  • Data Acquisition: Record the chromatogram and integrate the peak areas for SMX, TMP, and the internal standard.

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation.

Linearity

The linearity of the method was evaluated by analyzing calibration standards at multiple concentration levels. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Trimethoprim (TMP) 0.25 - 5.0> 0.999
Sulfamethoxazole (SMX) 5.0 - 100.0> 0.999
Precision and Accuracy

The intra-day and inter-day precision and accuracy were assessed by analyzing QC samples at low, medium, and high concentrations on the same day and on different days, respectively.

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
TMP Low, Medium, High< 15%< 15%85 - 115%
SMX Low, Medium, High< 15%< 15%85 - 115%
Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.

AnalyteLOD (µg/mL)LOQ (µg/mL)
Trimethoprim (TMP) 0.20.25
Sulfamethoxazole (SMX) 3.05.0

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Perchloric Acid) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentrations Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for Co-trimoxazole Analysis in Plasma.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the simultaneous quantification of sulfamethoxazole and trimethoprim in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for its intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Sulfathiazole Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability and degradation of Sulfathiazole in solution.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving Sulfathiazole solutions.

Issue Possible Cause Recommended Solution
Sulfathiazole fails to dissolve in aqueous buffer. Low intrinsic solubility: Sulfathiazole has poor solubility in water.[1] Inappropriate pH: The solubility of Sulfathiazole, a weak acid with a pKa of approximately 7.2, is highly dependent on pH and is lower in acidic to neutral buffers.[1][2][3][4]Adjust pH: Increase the pH of the buffer to alkaline conditions (above 7.2) to ionize the sulfonamide group and enhance solubility. Sulfathiazole is soluble in dilute solutions of sodium hydroxide (B78521) and potassium hydroxide. Use a higher pH buffer: If your experimental conditions allow, use a buffer with a pH above 7.1. Gentle warming: Carefully warming the buffer while dissolving Sulfathiazole may aid solubility. However, be mindful of potential thermal degradation.
Precipitation occurs during the experiment. pH shift: The pH of the medium (e.g., cell culture media) may have changed due to metabolic processes, causing the dissolved Sulfathiazole to precipitate. Supersaturated solution: The initial concentration may be too high, leading to an unstable, supersaturated solution. Temperature fluctuations: Changes in temperature can affect solubility and lead to precipitation. Interaction with other components: Salts or proteins in the experimental medium can reduce solubility.Ensure adequate buffering capacity: Use a buffer that can maintain a stable pH throughout the experiment and monitor the pH periodically. Prepare a stock solution: Dissolve Sulfathiazole at a higher pH where it is more soluble to create a concentrated stock solution. Then, dilute the stock into your final experimental buffer. Always verify the solubility at the final concentration. Maintain constant temperature: Ensure a stable temperature throughout your experiment. Conduct a compatibility test: Before the main experiment, mix your Sulfathiazole stock solution with the complete experimental medium to check for any precipitation.
Rapid loss of potency or unexpected degradation. Photodegradation: Sulfathiazole is susceptible to degradation upon exposure to light. Solutions may slowly darken when exposed to light. Hydrolysis: The compound can undergo hydrolysis, especially under acidic conditions. Oxidative degradation: The presence of oxidizing agents can lead to degradation. Inappropriate storage: Improper storage conditions can accelerate degradation.Protect from light: Store Sulfathiazole solutions in light-resistant containers. Control pH: Maintain the pH of the solution in the neutral to alkaline range to minimize acid-catalyzed hydrolysis. Avoid oxidizing agents: Ensure the absence of incompatible oxidizing agents in your solution. Follow recommended storage conditions: For short-term storage (up to 1 month), store the solution at -20°C. For longer-term storage (up to 6 months), store at -80°C.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products: The new peaks are likely due to the degradation of Sulfathiazole under the experimental conditions. Common degradation pathways include photodegradation, hydrolysis, and oxidation.Characterize degradation products: Use techniques like LC-MS to identify the unknown peaks. Sulfanilic acid is a known common degradation product. Perform forced degradation studies: To understand the degradation profile of Sulfathiazole and identify potential degradation products, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Sulfathiazole stock solutions?

A1: For reliable experimental outcomes, it is recommended to store Sulfathiazole sodium stock solutions at -20°C for up to one month or at -80°C for up to six months. The containers should be tightly sealed and protected from light and moisture. For in vivo experiments, it is best to prepare fresh solutions daily.

Q2: How does pH influence the stability of Sulfathiazole in solution?

A2: The pH of a solution significantly impacts both the solubility and stability of Sulfathiazole. As a weak acid with a pKa around 7.2, its solubility is markedly higher in alkaline solutions (pH > 7.2) where it exists in its more soluble ionized form. Conversely, it is less soluble in acidic to neutral solutions. Acidic conditions can also promote hydrolysis. Therefore, maintaining a neutral to alkaline pH is generally preferred for enhancing both solubility and stability.

Q3: What are the primary degradation pathways for Sulfathiazole in solution?

A3: Sulfathiazole can degrade through several pathways, including:

  • Photodegradation: Exposure to sunlight or UV light can induce phototransformation, leading to photo-cleavage and photo-induced structural rearrangement.

  • Hydrolysis: This is more pronounced under acidic conditions and involves the cleavage of the sulfonamide bond.

  • Oxidation: Sulfathiazole can be degraded by oxidizing agents.

Q4: What are the expected degradation products of Sulfathiazole?

A4: A common degradation product resulting from the cleavage of the C-S bond is sulfanilic acid. Photodegradation can lead to the formation of an isomeric photoproduct, postulated as 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole. Forced degradation studies can help to identify other potential degradation products under specific stress conditions.

Q5: My Sulfathiazole solution has turned yellow/dark. Is it still usable?

A5: Most sulfonamides, including Sulfathiazole, tend to darken slowly upon exposure to light. This discoloration is an indication of degradation. For quantitative experiments or applications where purity is critical, it is highly recommended to prepare a fresh solution.

Quantitative Data Summary

The stability of Sulfathiazole is influenced by various factors. The following tables summarize quantitative data on its degradation kinetics.

Table 1: Photodegradation Kinetics of Sulfathiazole

SystempHRate Constant (k)Quantum Yield (Φ)Reference
Simulated Sunlight8.0-0.079
UV/H₂O₂---
UV/Na₂S₂O₈-0.0141 min⁻¹-
UV/NaBrO₃---

Table 2: Direct Photolysis Rates of Sulfathiazole at Different pH Values

pHDirect Photolysis Rate (s⁻¹)
2.52.3 x 10⁻⁵
3.92.3 x 10⁻⁵
4.92.5 x 10⁻⁵
6.35.7 x 10⁻⁵
8.413 x 10⁻⁵
Data from PubChem

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Sulfathiazole

This protocol is a starting point for developing a stability-indicating HPLC method for the analysis of Sulfathiazole. Method optimization and validation are essential.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic mixture of water:methanol (B129727):glacial acetic acid (750:249:1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: Photodiode Array (PDA) detector at 270 nm

    • Injection Volume: 20 µL

    • Temperature: Room temperature

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Sulfathiazole reference standard in a suitable solvent (e.g., methanol or the mobile phase) to obtain a stock solution of known concentration.

    • Further dilute the stock solution with the mobile phase to achieve a working standard concentration within the linear range of the assay.

  • Sample Preparation:

    • Dilute the Sulfathiazole solution under investigation with the mobile phase to a concentration that falls within the calibration curve range.

    • Filter the sample through a 0.45 µm membrane filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the amount of Sulfathiazole and any degradation products by comparing the peak areas to the calibration curve.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to elucidate the degradation pathways. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient.

  • Acid Hydrolysis:

    • Prepare a solution of Sulfathiazole in 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 30 minutes).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Prepare a solution of Sulfathiazole in 0.1 M NaOH.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 30 minutes).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Prepare a solution of Sulfathiazole in a dilute solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature for a specified time (e.g., up to 48 hours).

  • Thermal Degradation:

    • Expose a solid sample or a solution of Sulfathiazole to elevated temperatures (e.g., 60-80°C) for a defined period.

  • Photolytic Degradation:

    • Expose a solution of Sulfathiazole to UV light (e.g., 254 nm) or simulated sunlight for a specified duration.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep Prepare Sulfathiazole Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep->stress analyze Analyze by Stability-Indicating HPLC Method stress->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify quantify Quantify Degradation and Assess Mass Balance analyze->quantify

Caption: Workflow for assessing Sulfathiazole stability.

cluster_degradation Simplified Sulfathiazole Degradation Pathways STZ Sulfathiazole hydrolysis Hydrolysis (Acidic Conditions) STZ->hydrolysis C-S Bond Cleavage photolysis Photolysis (UV/Sunlight) STZ->photolysis C-S Bond Cleavage & Rearrangement oxidation Oxidation STZ->oxidation SA Sulfanilic Acid hydrolysis->SA photolysis->SA photo_isomer Photo-Isomer photolysis->photo_isomer other_prods Other Oxidation/ Hydroxylation Products oxidation->other_prods cluster_troubleshooting Troubleshooting Logic for Precipitation start Precipitation Observed check_pH Is pH > 7.2? start->check_pH adjust_pH Adjust pH to > 7.2 check_pH->adjust_pH No check_conc Is Concentration Too High? check_pH->check_conc Yes resolved Issue Resolved adjust_pH->resolved dilute Dilute Solution or Prepare Fresh at Lower Conc. check_conc->dilute Yes check_temp Are There Temperature Fluctuations? check_conc->check_temp No dilute->resolved stabilize_temp Maintain Constant Temperature check_temp->stabilize_temp Yes check_compat Compatibility Issue with Other Components? check_temp->check_compat No stabilize_temp->resolved compat_test Perform Compatibility Test check_compat->compat_test Yes compat_test->resolved

References

Technical Support Center: Identifying Degradation Products of Sulfatrozole via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Sulfatrozole degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its degradation products.

Problem Potential Cause Suggested Solution
No or Low Signal for this compound 1. Improper ionization settings. 2. Incorrect mobile phase composition. 3. Sample degradation prior to analysis. 4. Contaminated ion source.1. Ensure the mass spectrometer is in positive electrospray ionization (ESI+) mode, as sulfonamides readily protonate. 2. Use an acidic mobile phase (e.g., with 0.1% formic acid) to promote protonation.[1] 3. Prepare fresh samples and store them appropriately. 4. Clean the ion source according to the manufacturer's protocol.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column overload. 2. Incompatible injection solvent. 3. Column contamination or aging. 4. Secondary interactions with the stationary phase.1. Reduce the sample concentration or injection volume. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Flush the column with a strong solvent or replace it if necessary. 4. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to reduce tailing.
Retention Time Shifts 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Changes in the HPLC pump flow rate. 4. Column equilibration issues.1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and perform a flow rate calibration. 4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Sample matrix effects. 3. Leaks in the LC system. 4. Dirty ion source or mass spectrometer optics.1. Use high-purity, LC-MS grade solvents and additives. 2. Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components.[1] 3. Check all fittings and connections for leaks. 4. Perform routine maintenance and cleaning of the MS system.
Difficulty in Identifying Degradation Products 1. Low abundance of degradation products. 2. Co-elution with other components. 3. Lack of fragmentation in MS/MS. 4. Unknown degradation pathways.1. Increase the concentration of the stressed sample or use a more sensitive MS detector. 2. Optimize the chromatographic method to improve resolution. 3. Adjust the collision energy in the MS/MS settings to induce fragmentation. 4. Consult literature on the degradation of similar sulfonamides (e.g., sulfamethoxazole) to predict potential degradation products and their fragments.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for this compound?

A1: Forced degradation studies for this compound should be conducted under a variety of stress conditions to ensure that all likely degradation products are formed. These conditions typically include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Q2: What are the expected major degradation pathways for this compound?

A2: Based on the known degradation of structurally similar sulfonamides like sulfamethoxazole (B1682508), the primary degradation pathways for this compound are expected to involve:

  • Cleavage of the sulfonamide bond (S-N bond): This is a common degradation pathway for sulfonamides, leading to the formation of sulfanilic acid derivatives and the corresponding amino-heterocycle.

  • Hydroxylation of the aromatic ring: The benzene (B151609) ring of the sulfanilic acid moiety can be hydroxylated.

  • Oxidation of the aniline (B41778) amino group: The primary amino group on the benzene ring can be oxidized.

  • Modification of the thiazole (B1198619) ring: The thiazole ring may undergo cleavage or other transformations.

Q3: What are the characteristic fragment ions of sulfonamides in MS/MS?

A3: In positive ion ESI-MS/MS, sulfonamides typically exhibit a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ will often fragment to produce ions at m/z 156 (corresponding to the 4-aminobenzenesulfonamide moiety), m/z 108, and m/z 92.[4] Monitoring for these product ions can help in the identification of sulfonamide-related compounds.

Q4: How can I confirm the structure of a newly identified degradation product?

A4: Confirming the structure of a novel degradation product requires a combination of techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition. Multi-stage tandem mass spectrometry (MSⁿ) can help in elucidating the fragmentation pathway and piecing together the structure. For unambiguous identification, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Experimental Protocols

Forced Degradation Study Protocol
  • Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Alkaline: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Evaporate the solvent from 1 mL of the stock solution and expose the solid residue to 105°C for 48 hours. Reconstitute in mobile phase before analysis.

    • Photolytic: Expose a thin layer of the solid drug substance to UV (254 nm) and visible light for 7 days.

  • Neutralization and Dilution: After the stress period, neutralize the acidic and alkaline samples with an appropriate base or acid. Dilute all samples with the initial mobile phase to a suitable concentration for LC-MS/MS analysis.

LC-MS/MS Method for this compound and its Degradation Products
  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole or Q-TOF mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow: As per instrument recommendation

  • Data Acquisition: Full scan mode (m/z 50-500) and product ion scan mode for precursor ions of interest.

Data Presentation

Table 1: Predicted m/z values for this compound and its Potential Degradation Products

Disclaimer: The following table lists potential degradation products of this compound based on the known degradation of other sulfonamides. These require experimental confirmation.

Compound Proposed Structure Molecular Formula [M+H]⁺ (m/z) Predicted Key Fragment Ions (m/z)
This compound4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamideC₁₀H₁₁N₃O₂S₂270.03156, 108, 92
Sulfanilic Acid4-aminobenzenesulfonic acidC₆H₇NO₃S174.02156, 108, 92
2-amino-4-methylthiazole2-amino-4-methylthiazoleC₄H₆N₂S115.03-
N-acetylthis compoundN-[4-({[(4-methyl-1,3-thiazol-2-yl)amino]sulfonyl}methyl)phenyl]acetamideC₁₂H₁₃N₃O₃S₂312.04270, 156
Hydroxythis compound4-amino-N-(4-methyl-1,3-thiazol-2-yl)-3-hydroxybenzenesulfonamideC₁₀H₁₁N₃O₃S₂286.03172, 156, 108, 92
Table 2: Example MS/MS Fragmentation Data for Sulfamethoxazole (a structural analog)

Source: Adapted from literature on sulfamethoxazole degradation.

Precursor Ion (m/z) Product Ions (m/z) Proposed Structure of Precursor
254156, 108, 92Sulfamethoxazole
270172, 156, 108, 92Hydroxysulfamethoxazole
174156, 108, 92Sulfanilic acid
100-3-amino-5-methylisoxazole

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Processing stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis stock->acid base Alkaline Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolysis stock->photo neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize lcms LC-MS/MS Analysis neutralize->lcms identify Identify Degradation Products lcms->identify pathway Propose Degradation Pathway identify->pathway

Caption: Experimental workflow for forced degradation and analysis of this compound.

degradation_pathway cluster_products Potential Degradation Products This compound This compound (m/z 270) sulfanilic_acid Sulfanilic Acid Derivative (m/z 174) This compound->sulfanilic_acid S-N Cleavage aminothiazole 2-amino-4-methylthiazole (m/z 115) This compound->aminothiazole S-N Cleavage hydroxythis compound Hydroxythis compound (m/z 286) This compound->hydroxythis compound Hydroxylation other_products Other Oxidation/Cleavage Products This compound->other_products Oxidation/Ring Opening

Caption: Proposed degradation pathway of this compound.

References

Technical Support Center: Purifying Synthesized Sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized Sulfathiazole (B1682510). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of Sulfathiazole, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Possible Cause Suggested Solution
Low Yield of Purified Sulfathiazole Incomplete Precipitation/Crystallization: The cooling process may be too rapid, or the incorrect solvent ratio might be used, leaving a significant amount of product dissolved in the mother liquor.Ensure a slow cooling process to allow for maximum crystal formation. If using a mixed solvent system, such as isopropanol (B130326)/water, optimize the solvent ratio. Cooling the solution in an ice bath after it has reached room temperature can also help to maximize the yield[1].
Premature Crystallization during Hot Filtration: If the solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.Use pre-heated glassware (funnel and receiving flask) for hot gravity filtration to maintain the temperature of the solution and prevent premature crystallization[1].
Excessive Washing: Washing the collected crystals with too much solvent can lead to the loss of the product.Wash the crystals with a minimal amount of cold solvent. The solvent should be cold to minimize the dissolution of the sulfathiazole crystals[1].
Discolored (e.g., yellow or tan) Final Product Presence of Colored Impurities: The crude synthesized product may contain colored side-products or residual starting materials.Add a small amount of activated charcoal (e.g., Darco) to the hot solution before filtration. The activated charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration[1].
Oily Precipitate Instead of Crystals "Oiling Out": This occurs when the solute is insoluble in the solvent at the boiling point, or the boiling point of the solvent is higher than the melting point of the solute. It can also happen if the solution is cooled too quickly.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Insulating the flask can help to slow down the cooling process[1].
No Crystal Formation Upon Cooling Supersaturated Solution: The solution may be supersaturated, but crystal nucleation has not been initiated.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure Sulfathiazole.
Insufficient Concentration: The solution may not be saturated enough for crystals to form.If the volume of solvent is too large, you can evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.
Inconsistent Crystal Form (Polymorphism) Solvent and Cooling Rate Influence: Sulfathiazole is known to exhibit polymorphism, meaning it can crystallize into different crystal forms (polymorphs) with different physical properties. The choice of solvent and the rate of cooling can influence which polymorph is obtained. It is a significant challenge to obtain a pure single polymorphic form as different forms can crystallize simultaneously.The crystallization process must be carefully controlled. Using specific solvents or solvent mixtures can favor the formation of a particular polymorph. For example, using an agarose (B213101) matrix has been shown to selectively grow pure Form III and Form IV of sulfathiazole by adjusting the agarose concentration. Temperature cycling during crystallization can also be employed to promote the formation of the most stable polymorph.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized Sulfathiazole?

A1: A common impurity is N-acetylsulfathiazole, which is the acetylated precursor to Sulfathiazole. Its presence indicates incomplete hydrolysis during the synthesis. Other potential impurities can include unreacted starting materials and side-products from the condensation reaction. Colored impurities can also be present, which can often be removed using activated charcoal.

Q2: Which solvents are recommended for the recrystallization of Sulfathiazole?

A2: Recrystallization is a key purification step. Common and effective solvents include aqueous isopropanol (e.g., 70% v/v), ethanol, and n-propanol. The choice of solvent can significantly impact the yield, purity, and polymorphic form of the final product.

Q3: How can I assess the purity of my purified Sulfathiazole?

A3: Several analytical techniques can be used to assess the purity of Sulfathiazole.

  • Thin-Layer Chromatography (TLC): A relatively quick and simple method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining the purity of the sample and identifying and quantifying any impurities.

  • Melting Point Determination: A pure substance has a sharp and defined melting point. A broad melting point range can indicate the presence of impurities.

  • Spectroscopic Methods (e.g., UV-Vis, NMR, IR): These can be used to confirm the chemical structure and identify impurities by comparing the spectra to a reference standard.

Q4: What is polymorphism and why is it a challenge in Sulfathiazole purification?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Sulfathiazole has several known polymorphs (e.g., Form I, II, III, IV). This presents a significant challenge because different polymorphs can have different physical properties, such as solubility and stability, which can affect the drug's bioavailability and therapeutic efficacy. During purification, especially crystallization, it can be difficult to consistently produce a single, desired polymorph, as mixtures of polymorphs often form.

Q5: How can I control for polymorphism during crystallization?

A5: Controlling polymorphism requires precise control over the crystallization conditions. Factors that can influence the resulting polymorph include:

  • Solvent: Different solvents can favor the formation of specific polymorphs.

  • Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can be critical.

  • Additives: The presence of certain additives can influence which polymorph crystallizes. For instance, gelatin has been shown to selectively induce the formation of Form II of Sulfathiazole.

  • Seeding: Introducing a seed crystal of the desired polymorph can promote its growth over other forms.

Data Presentation

While specific quantitative data comparing various purification methods in a single study is limited in the available literature, the following table summarizes typical yields reported for different crystallization approaches. It is important to note that yields are highly dependent on the initial purity of the crude product and the precise experimental conditions.

Purification MethodSolvent/ConditionsReported Yield (%)Reference
Antisolvent Crystallization (Conventional)Methanol (B129727) as solvent60.76
Ultrasound-Assisted Antisolvent CrystallizationMethanol as solvent, with ultrasound72
Recrystallization70% Isopropanol~87This is an approximate yield calculated from a patent example.
Synthesis and RecrystallizationEthanol94 (for the synthesis of a derivative)

Experimental Protocols

Recrystallization of Sulfathiazole using an Isopropanol/Water Mixture

This protocol is a common method for purifying crude Sulfathiazole.

Materials:

  • Crude Sulfathiazole

  • Isopropanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with magnetic stirrer)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Prepare the Solvent: Prepare a 70% (v/v) isopropanol-water solution.

  • Dissolution: In an Erlenmeyer flask, add the crude Sulfathiazole to the 70% isopropanol solution. A starting ratio of approximately 15 g of Sulfathiazole to 100 mL of solvent can be used. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration: If activated charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and flask to remove the solids.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 70% isopropanol to remove residual soluble impurities.

  • Drying: Dry the crystals on the filter paper or in a desiccator to remove the solvent completely.

Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol provides a general procedure for the qualitative analysis of Sulfathiazole purity.

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Spotting capillaries

  • Sulfathiazole sample and reference standard

  • Mobile phase (e.g., a mixture of a non-polar and a slightly more polar solvent, to be optimized)

  • UV lamp for visualization

Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.

  • Prepare the Sample: Dissolve a small amount of the crude and purified Sulfathiazole, as well as a reference standard, in a suitable volatile solvent (e.g., methanol or acetone).

  • Spot the Plate: Use separate capillaries to spot small amounts of each solution onto the starting line. Allow the spots to dry completely.

  • Develop the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Results: Once the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. The presence of multiple spots in the sample lanes indicates the presence of impurities. The Rf value (retention factor) for the Sulfathiazole spot should be consistent with the reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general HPLC method for the quantitative analysis of Sulfathiazole purity. The specific conditions may need to be optimized for the available instrumentation and column.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Sulfathiazole sample and reference standard

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water)

  • Acid (e.g., acetic acid or formic acid) for mobile phase modification

Procedure:

  • Prepare the Mobile Phase: A common mobile phase for the analysis of sulfonamides is a mixture of an aqueous acidic buffer and an organic solvent. For example, a mobile phase of 2% acetic acid in water and acetonitrile in a 60:40 (v/v) ratio can be used. The mobile phase should be filtered and degassed before use.

  • Prepare Standard and Sample Solutions:

    • Standard Solution: Accurately weigh a known amount of pure Sulfathiazole reference standard and dissolve it in the mobile phase or a suitable diluent to a known concentration.

    • Sample Solution: Accurately weigh the purified Sulfathiazole sample and prepare a solution of a similar concentration to the standard solution.

  • Set Up the HPLC System:

    • Install the C18 column and equilibrate the system with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where Sulfathiazole has strong absorbance (e.g., 254 nm).

  • Inject and Analyze: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculate Purity: The purity of the sample can be calculated by comparing the peak area of the Sulfathiazole in the sample chromatogram to the total area of all peaks (area percent method) or by using the response factor of the standard (external standard method).

Visualizations

Purification_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Analysis Purity Analysis Crude Crude Synthesized Sulfathiazole Dissolution Dissolve in Hot Solvent (e.g., 70% Isopropanol) Crude->Dissolution Decolorization Add Activated Charcoal (Optional, for colored impurities) Dissolution->Decolorization HotFiltration Hot Gravity Filtration (Remove insoluble impurities) Dissolution->HotFiltration If no decolorization Decolorization->HotFiltration Crystallization Slow Cooling & Ice Bath HotFiltration->Crystallization VacuumFiltration Vacuum Filtration (Collect crystals) Crystallization->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Dry Purified Crystals Washing->Drying TLC TLC Drying->TLC HPLC HPLC Drying->HPLC MeltingPoint Melting Point Drying->MeltingPoint FinalProduct Pure Sulfathiazole TLC->FinalProduct HPLC->FinalProduct MeltingPoint->FinalProduct

Caption: A generalized workflow for the purification of synthesized Sulfathiazole.

Troubleshooting_Crystallization cluster_Solutions Troubleshooting Solutions Start Crystallization Attempted Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilyPrecipitate Oily Precipitate Problem->OilyPrecipitate Yes LowYield Low Yield Problem->LowYield Yes DiscoloredCrystals Discolored Crystals Problem->DiscoloredCrystals Yes Success Pure Crystals Obtained Problem->Success No Sol_NoCrystals Induce Crystallization: - Scratch flask - Add seed crystal - Evaporate some solvent NoCrystals->Sol_NoCrystals Sol_Oily Re-heat, add more solvent, and cool slowly OilyPrecipitate->Sol_Oily Sol_LowYield Optimize cooling rate, use ice bath, wash with minimal cold solvent LowYield->Sol_LowYield Sol_Discolored Use activated charcoal during recrystallization DiscoloredCrystals->Sol_Discolored

References

Technical Support Center: Optimizing HPLC Analysis of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of sulfonamides.

Frequently Asked Questions (FAQs)

Peak Shape and Resolution Issues

Q1: Why are my sulfonamide peaks tailing?

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a frequent problem in sulfonamide analysis. This is often caused by secondary interactions between the analytes and the stationary phase.[1]

  • Possible Causes & Solutions:

    • Silanol (B1196071) Interactions: Basic sulfonamide compounds can interact with acidic residual silanol groups on silica-based C18 columns, leading to tailing.[1]

      • Solution 1: Lower the mobile phase pH by adding 0.1% formic or acetic acid. This protonates the silanol groups, minimizing these secondary interactions.[1]

      • Solution 2: Add a silanol-masking agent, like triethylamine (B128534) (TEA), to the mobile phase.[1]

      • Solution 3: Use an end-capped column where most residual silanols have been deactivated.[1]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.

    • Column Degradation: An old or contaminated column can lose efficiency and cause tailing. Voids in the packing bed are also a potential cause.

      • Solution: Back-flush the column to remove contaminants. If the problem persists, replace the column.

Q2: My peaks are showing fronting. What is the cause?

Peak fronting is often a sign of column overloading or dissolving the sample in a solvent that is much stronger than the mobile phase.

  • Possible Causes & Solutions:

    • Sample Solvent Strength: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the peak to front.

      • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.

    • Column Overloading: Too high a concentration of the sample can lead to fronting.

      • Solution: Reduce the amount of sample injected.

Q3: How can I improve the resolution between two closely eluting sulfonamide peaks?

Poor resolution occurs when peaks overlap, making accurate quantification difficult.

  • Possible Causes & Solutions:

    • Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.

      • Solution 1: Adjust the aqueous-to-organic solvent ratio. Increasing the aqueous portion generally increases retention and may improve resolution.

      • Solution 2: Optimize the pH. Since sulfonamides are amphoteric, small changes in pH can significantly alter their ionization state and affect selectivity.

    • Flow Rate: Lowering the flow rate can increase peak efficiency and improve resolution, though it will increase the analysis time.

    • Column Chemistry: The stationary phase may not be optimal for the specific sulfonamides being analyzed.

      • Solution: Consider a different column chemistry. For example, a Phenyl-Hexyl column can offer different selectivity compared to a standard C18 phase for aromatic compounds like sulfonamides.

Retention Time and System Pressure Issues

Q4: My retention times are inconsistent. What should I check?

Variable retention times can be caused by several factors, including leaks, temperature fluctuations, and mobile phase issues.

  • Possible Causes & Solutions:

    • System Leaks: Leaks in the system can cause flow rate fluctuations, leading to variable retention times.

      • Solution: Systematically check all fittings and pump seals for any signs of leakage.

    • Temperature Fluctuations: Changes in column temperature can affect retention times.

      • Solution: Use a column oven to maintain a consistent temperature.

    • Mobile Phase Preparation: An improperly prepared or degraded mobile phase can lead to shifting retention times.

      • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

Q5: The HPLC system backpressure is fluctuating or too high. What is the problem?

High or fluctuating backpressure is a common issue that can indicate a blockage in the system.

  • Possible Causes & Solutions:

    • Clogged Filters or Frits: Particulate matter in the mobile phase or from the sample can block inline filters or the column inlet frit.

      • Solution: Replace the filters and frits. Filter all samples through a 0.22 µm syringe filter before injection.

    • Column Blockage: Sample residues or precipitated buffers can clog the column.

      • Solution: Try back-flushing the column. If the pressure does not return to normal, the column may need to be replaced.

Sensitivity and Baseline Issues

Q6: I am not seeing any peaks, or the signal is very low. What should I do?

A lack of signal can be due to simple oversights or more complex system issues.

  • Possible Causes & Solutions:

    • Instrument Settings: The detector lamp may be off, or the wavelength may be set incorrectly.

      • Solution: Ensure the detector lamp is on and set to an appropriate wavelength for sulfonamide detection (e.g., 260-278 nm).

    • Flow Path Issues: A lack of mobile phase flow or a problem with the sample injection can result in no peaks.

      • Solution: Check that the pump is on and there is sufficient mobile phase. Verify that the injector is functioning correctly.

    • Sample Degradation: The sulfonamide analytes may have degraded.

      • Solution: Prepare fresh standards and samples.

Q7: My chromatogram has a noisy or drifting baseline. How can I fix this?

Baseline disturbances can interfere with the detection and integration of small peaks.

  • Possible Causes & Solutions:

    • Mobile Phase Contamination: Impurities in the mobile phase solvents or buffers can cause a noisy or rising baseline.

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Degas the mobile phase thoroughly.

    • Detector Issues: A failing detector lamp or a contaminated flow cell can cause noise.

      • Solution: Flush the flow cell. If noise persists, the lamp may need replacement.

    • Air Bubbles: Air trapped in the pump or detector will cause baseline spikes and instability.

      • Solution: Purge the pump and ensure the mobile phase is properly degassed.

Data and Experimental Protocols

Example HPLC Method Conditions for Sulfonamide Analysis

The following table summarizes typical starting conditions for the HPLC analysis of sulfonamides. Optimization will likely be required for specific applications.

ParameterConditionReference(s)
Column C18 or Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient or Isocratic (e.g., 75:25 A:B)
Flow Rate 0.6 - 1.0 mL/min
Column Temperature 25 - 30 °C
Injection Volume 5 - 20 µL
Detection UV @ 260 - 278 nm
Protocol 1: General Sample Preparation for Sulfonamides in Animal Feed

This protocol provides a general procedure for extracting sulfonamides from animal feed matrices prior to HPLC analysis.

  • Extraction:

    • Weigh 5 g of a ground feed sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction mixture (e.g., ethyl acetate/methanol/acetonitrile 50:25:25 v/v/v).

    • Shake vigorously for 20-30 minutes.

    • Centrifuge to separate the solid material from the supernatant.

  • Cleanup (Solid Phase Extraction - SPE):

    • Use a Solid Phase Extraction (SPE) cartridge (e.g., Strata-SCX) to remove matrix interferences.

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the supernatant from the extraction step.

    • Wash the cartridge to remove impurities.

    • Elute the sulfonamides using a suitable solvent (e.g., 2% ammonium (B1175870) solution in acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Diagrams

Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, No Peaks) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok high_pressure High/Fluctuating Pressure pressure_ok->high_pressure No check_leaks Check for Leaks pressure_ok->check_leaks Yes check_blockage Check for Blockages (Filters, Frits, Column) high_pressure->check_blockage leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Fix Leaks leaks_found->fix_leaks Yes check_detector Check Detector Settings (Lamp On, Wavelength) leaks_found->check_detector No end_node Problem Resolved fix_leaks->end_node blockage_found Blockage Found? check_blockage->blockage_found replace_parts Replace/Clean Blocked Parts blockage_found->replace_parts Yes blockage_found->check_detector No replace_parts->end_node settings_ok Settings OK? check_detector->settings_ok correct_settings Correct Settings settings_ok->correct_settings No check_mobile_phase Check Mobile Phase (Fresh, Degassed) settings_ok->check_mobile_phase Yes correct_settings->end_node mp_ok Mobile Phase OK? check_mobile_phase->mp_ok prepare_mp Prepare Fresh Mobile Phase mp_ok->prepare_mp No check_sample Check Sample (Concentration, Solvent) mp_ok->check_sample Yes prepare_mp->end_node sample_ok Sample OK? check_sample->sample_ok adjust_sample Adjust Sample (Dilute, Change Solvent) sample_ok->adjust_sample No sample_ok->end_node Yes adjust_sample->end_node HPLC_Analysis_Workflow sample_prep Sample Preparation (Extraction, Cleanup) injection Sample Injection sample_prep->injection hplc_system HPLC System Setup (Mobile Phase, Column, Flow Rate) hplc_system->injection separation Chromatographic Separation (Column) injection->separation detection Detection (UV Detector) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_proc Data Processing (Integration, Quantification) data_acq->data_proc report Reporting data_proc->report

References

Technical Support Center: Overcoming Poor Solubility of Sulfatrozole in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubility of Sulfatrozole in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous culture media?

This compound, like many sulfonamide antibiotics, is a lipophilic molecule with low water solubility.[1] Its chemical structure contributes to its tendency to aggregate in aqueous solutions, making it challenging to achieve the desired concentration in standard culture media. While specific data for this compound is limited, related compounds like sulfamethoxazole (B1682508) are known to be practically insoluble in water.[2] The solubility of these compounds is also highly dependent on the pH of the solution.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For cell culture applications, Dimethyl Sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[4][5] Sulfamethoxazole, a similar sulfonamide, is soluble in DMSO at concentrations as high as 51 mg/mL. It is also soluble in other organic solvents like ethanol (B145695) and acetone, but DMSO is often preferred for its miscibility with culture media and its ability to dissolve a wide range of compounds.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Most cell lines can tolerate DMSO concentrations up to 0.1% without significant cytotoxic effects. It is crucial to determine the specific tolerance of your cell line to DMSO through a dose-response experiment.

Q4: Can I use pH adjustment to improve the solubility of this compound in my culture medium?

Adjusting the pH can significantly impact the solubility of sulfonamides. This compound is an amphoteric molecule, meaning it can accept or donate a proton. It is generally more soluble in acidic or alkaline solutions compared to neutral pH. However, directly altering the pH of the culture medium is generally not recommended as it can negatively affect cell viability and growth. The buffering systems in most culture media are designed to maintain a stable physiological pH (typically 7.2-7.4). Any pH adjustments to dissolve a compound should be done during the preparation of a concentrated stock solution, which is then diluted into the media, minimizing the overall pH shift.

Troubleshooting Guide: Preparing and Using this compound Solutions

This section provides detailed protocols and troubleshooting tips for dissolving this compound and adding it to your cell culture experiments.

Issue 1: this compound powder does not dissolve when making a stock solution.

Cause: The chosen solvent may be inappropriate, or the concentration may be too high.

Solution: Use a suitable organic solvent, such as DMSO, to prepare a concentrated stock solution.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Pre-warm the Solvent: Warm the required volume of high-purity, sterile DMSO to room temperature. If the DMSO is frozen, it will need to be thawed completely.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve the Compound: Add the appropriate volume of DMSO to the this compound powder. For example, to make a 100 mM stock solution of a compound with a molecular weight of 255.3 g/mol (similar to sulfathiazole), dissolve 25.53 mg in 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

G cluster_workflow Workflow: Preparing this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Not Dissolved filter Sterile Filter (0.22 µm) check->filter Dissolved aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Figure 1. Experimental workflow for preparing a sterile stock solution of this compound in DMSO.

Issue 2: Precipitation occurs when adding the this compound stock solution to the culture medium.

Cause: This is a common issue when a drug dissolved in an organic solvent is added to an aqueous solution. The final concentration of this compound in the media may have exceeded its aqueous solubility limit.

Solution: Modify the dilution procedure to minimize precipitation.

Recommended Dilution Protocol
  • Pre-warm Media: Warm the required volume of culture medium to 37°C.

  • Vortex Stock Solution: Briefly vortex the thawed this compound stock solution before use.

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. For example, add the stock solution to a smaller volume of media first, mix well, and then add this intermediate dilution to the rest of the media.

  • Rapid Mixing: When adding the stock solution (or the intermediate dilution) to the media, vortex or pipette the media continuously to ensure rapid and even dispersal of the compound. This prevents the formation of localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Always calculate the final DMSO concentration in your media and include a vehicle control (media with the same percentage of DMSO) in your experiments.

G cluster_troubleshooting Troubleshooting: Precipitation in Culture Media start Precipitation Observed? increase_mixing Increase Mixing Energy (Vortex while adding) start->increase_mixing Yes ok No Precipitation Proceed with Experiment start->ok No stepwise_dilution Use Stepwise Dilution increase_mixing->stepwise_dilution reduce_concentration Reduce Final Concentration stepwise_dilution->reduce_concentration consider_advanced Consider Advanced Solubilization Methods reduce_concentration->consider_advanced

Figure 2. Decision tree for troubleshooting this compound precipitation in culture media.

Data Summary Tables

Table 1: Solubility of Related Sulfonamides in Various Solvents
CompoundSolventSolubilityReference
SulfamethoxazoleWaterVery slightly soluble
SulfamethoxazoleAcetoneFreely soluble (1 in 3 parts)
SulfamethoxazoleEthanol (96%)Sparingly soluble (1 in 50 parts)
SulfamethoxazoleDilute NaOHSoluble
N-acetyl SulfamethoxazoleDMSO~50 mg/mL
N-acetyl SulfamethoxazoleEthanol~0.25 mg/mL
SulfathiazoleWaterInsoluble
SulfathiazoleDilute Acids/BasesSoluble

Note: This data is for compounds structurally similar to this compound and serves as a guideline.

Table 2: Comparison of Common Solubilization Techniques
TechniquePrincipleProsCons
Co-solvency Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase solubility.Simple, effective for creating stock solutions.Potential for solvent toxicity to cells; drug may precipitate upon dilution.
pH Adjustment Ionizing the drug by altering the pH to increase its interaction with water.Can significantly increase solubility.Not suitable for direct application in buffered cell culture media due to pH sensitivity of cells.
Complexation Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.Can increase solubility and stability.May alter the effective concentration of the drug; requires additional formulation steps.
Solid Dispersion Dispersing the drug in a hydrophilic carrier at a solid state.Enhances dissolution rate and solubility.More complex preparation; primarily used for oral drug formulations.

Advanced Solubilization Strategies

If standard methods using DMSO fail, you might consider more advanced techniques. These are generally more complex and require significant optimization.

Co-solvency Explained

Co-solvency is the principle behind using DMSO. The co-solvent reduces the interfacial tension between the aqueous culture medium and the hydrophobic drug, allowing for better solvation.

G cluster_cosolvency Concept of Co-solvency drug Poorly Soluble This compound solution Homogeneous Solution drug->solution water Aqueous Culture Medium water->solution dmso Co-solvent (DMSO) dmso->solution

Figure 3. Diagram illustrating how a co-solvent (DMSO) helps dissolve a poorly soluble drug in an aqueous medium.

References

Technical Support Center: Troubleshooting Inconsistent MIC Results for Sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Sulfathiazole.

Frequently Asked Questions (FAQs)

Q1: Why are my Sulfathiazole MIC values inconsistent between experiments?

Inconsistent MIC values for Sulfathiazole can arise from several factors. The most common sources of variability include improper preparation of the bacterial inoculum, variations in the composition and pH of the growth medium, fluctuations in incubation time and temperature, and operator-dependent differences in endpoint reading.[1][2] Following standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for reproducibility.[3]

Q2: I observe "skipped wells" in my microdilution plate. What does this mean and how do I interpret the MIC?

"Skipped wells" describe the phenomenon where a well with a lower concentration of an antimicrobial agent shows no bacterial growth, while wells with higher concentrations show growth.[2] This can be due to technical errors, like improper dilution, or paradoxical effects of the compound. If you observe skipped wells, the experiment should be repeated to rule out technical error.[2]

Q3: Can the type of 96-well plate I use affect my MIC results for Sulfathiazole?

Yes, the material of the microtiter plate can influence the outcome of susceptibility testing. Some compounds may adsorb to certain plastics, reducing the effective concentration of the drug in the well. To minimize variability, it is recommended to use the same type and brand of plates consistently across experiments.

Q4: How critical is the incubation time for a Sulfathiazole MIC assay?

Incubation time is a critical parameter. Prolonged incubation can lead to an apparent increase in the MIC. For most standard MIC assays, an incubation period of 16-20 hours is recommended.

Q5: My Sulfathiazole solution is precipitating during the experiment. What could be the cause?

Precipitation of Sulfathiazole can lead to artificially high MIC values as the effective concentration of the active agent is reduced. This can be caused by several factors:

  • pH changes: Sulfathiazole is more soluble in alkaline conditions. A drop in the pH of the medium due to bacterial metabolism can cause it to precipitate.

  • Supersaturated solution: The initial concentration of your stock solution might be too high.

  • Interaction with media components: Salts or proteins in the culture media can reduce the solubility of Sulfathiazole.

To troubleshoot this, ensure your buffer has sufficient capacity, prepare stock solutions at a higher pH, and then dilute into the final medium.

Q6: Why am I seeing false resistance to Sulfathiazole in my results?

False resistance is a known issue with sulfonamide susceptibility testing. This is primarily due to the presence of antagonists in the test medium.

  • Thymidine Interference: Mueller-Hinton Agar (MHA) or Broth (MHB) can contain thymidine. Bacteria can utilize this exogenous thymidine, bypassing the folic acid synthesis pathway that Sulfathiazole targets, which allows for growth even in the presence of the drug. It is advisable to use a defined minimal medium or Mueller-Hinton Broth that is low in thymidine.

Data Presentation

Table 1: Example of Inconsistent vs. Consistent MIC Data for E. coli

Experiment IDReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean MIC (µg/mL)Standard DeviationInterpretation
EXP-0011664829.329.1Inconsistent
EXP-00232321626.79.2Inconsistent
EXP-00316161616.00.0Consistent

Table 2: Troubleshooting Checklist and Expected Outcomes

ParameterCommon IssueRecommended ActionExpected Outcome
Inoculum Density Too high or too lowStandardize to 0.5 McFarlandConsistent MICs within ±1 two-fold dilution
Growth Medium Presence of thymidineUse thymidine-free or low-thymidine Mueller-Hinton BrothLower and more consistent MIC values
pH of Medium Fluctuation during incubationEnsure adequate bufferingPrevents drug precipitation and ensures consistent activity
Drug Solubility Precipitation at high concentrationsPrepare stock in slightly alkaline solvent (e.g., dilute NaOH) and diluteClear wells at inhibitory concentrations
Incubation Time Variable (16-24 hours)Standardize to 18-20 hoursReduced variability in MIC endpoints

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of Sulfathiazole that inhibits the visible growth of a microorganism.

Materials:

  • Sulfathiazole stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Spectrophotometer

  • Sterile saline (0.85% w/v)

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Sulfathiazole Dilutions:

    • Prepare a 2-fold serial dilution of Sulfathiazole in CAMHB across the wells of a 96-well plate.

    • Typically, this is done by adding 100 µL of CAMHB to wells 2-12.

    • Add 200 µL of the starting Sulfathiazole concentration to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and repeat across the plate to well 10.

    • Wells 11 and 12 will serve as positive (no drug) and negative (no bacteria) controls, respectively.

  • Inoculum Preparation:

    • From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1-11. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of sterile CAMHB to well 12 (negative control).

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Sulfathiazole in which there is no visible bacterial growth.

Mandatory Visualization

Sulfathiazole_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate (B1496061) Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Enzyme Action THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfathiazole Sulfathiazole Sulfathiazole->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Sulfathiazole's competitive inhibition of dihydropteroate synthase.

MIC_Troubleshooting_Workflow Start Inconsistent MIC Results Observed Check_QC Review Quality Control (QC) Strain Data Start->Check_QC QC_InRange QC Within Acceptable Range? Check_QC->QC_InRange Investigate_Test Investigate Test Parameters QC_InRange->Investigate_Test Yes Invalid_Results Patient/Test Results Invalid. Troubleshoot QC Protocol. QC_InRange->Invalid_Results No Check_Inoculum Verify Inoculum Preparation (0.5 McFarland Standard) Investigate_Test->Check_Inoculum Check_Media Examine Media and Reagents (Expiry, Correct Type, pH) Investigate_Test->Check_Media Check_Incubation Check Incubation Conditions (Temperature and Duration) Investigate_Test->Check_Incubation Check_Drug Assess Drug Solution (Solubility, Stability, Dilution) Investigate_Test->Check_Drug Repeat_Assay Repeat Assay with Corrections Check_Inoculum->Repeat_Assay Check_Media->Repeat_Assay Check_Incubation->Repeat_Assay Check_Drug->Repeat_Assay Consistent_Results Consistent Results Achieved Repeat_Assay->Consistent_Results

Caption: Troubleshooting workflow for inconsistent Sulfathiazole MIC results.

References

Improving the yield of Sulfatrozole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Sulfathiazole synthesis reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Sulfathiazole, providing potential causes and recommended solutions.

Q1: My yield of N-acetylsulfathiazole (the intermediate before hydrolysis) is very low. What are the common causes?

A1: Low yields of N-acetylsulfathiazole are frequently due to issues with the starting materials or reaction conditions. Here are the primary factors to investigate:

  • Poor Quality of p-acetamidobenzenesulfonyl chloride: This starting material is highly sensitive to moisture and can hydrolyze to the unreactive p-acetamidobenzenesulfonic acid.

    • Recommendation: Use a fresh bottle of p-acetamidobenzenesulfonyl chloride or ensure it has been stored under anhydrous conditions. Dry all glassware thoroughly before use and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent and base is critical for this reaction.

    • Recommendation: Pyridine is a commonly used base and solvent for this reaction as it also acts as a nucleophilic catalyst.[1] Ensure the reaction temperature is appropriately controlled, as excessive heat can lead to side reactions.

  • Formation of Bis-sulfonated Byproduct: The primary amine of 2-aminothiazole (B372263) can sometimes react with two molecules of the sulfonyl chloride.

    • Recommendation: To minimize this, add the p-acetamidobenzenesulfonyl chloride slowly to the solution of 2-aminothiazole. Maintaining a 1:1 stoichiometric ratio of the reactants is also crucial.[1]

Q2: The reaction mixture turned dark brown/black during the synthesis of N-acetylsulfathiazole. Is this normal, and can I still obtain a pure product?

A2: While some color change is expected, a very dark reaction mixture can indicate decomposition or side reactions, which may lead to a lower yield and purification challenges.

  • Possible Cause: Overheating the reaction mixture can cause decomposition of the reactants or products.

    • Recommendation: Carefully monitor and control the reaction temperature. If the reaction is exothermic, consider using an ice bath to maintain the desired temperature, especially during the addition of reagents.

  • Purification Strategy: Even if the mixture is dark, it is often possible to isolate the desired product.

    • Recommendation: After the reaction is complete, proceed with the workup as planned. The crude product can often be purified by recrystallization. The use of activated charcoal during recrystallization can help remove colored impurities.[3] Add a small amount of charcoal to the hot solution before filtering. Be aware that using too much charcoal can lead to a decrease in the overall yield as it may adsorb some of the product.

Q3: I am having trouble getting the N-acetylsulfathiazole to precipitate out of the reaction mixture. What should I do?

A3: Failure of the product to precipitate can be due to several factors, most commonly related to the solvent volume or the need to induce crystallization.

  • Possible Cause 1: Too much solvent was used. If the product concentration is too low, it will remain dissolved even after cooling.

    • Recommendation: If you suspect excess solvent is the issue, you can try to carefully evaporate some of the solvent under reduced pressure to concentrate the solution.

  • Possible Cause 2: The solution is supersaturated. Sometimes, crystallization needs to be initiated.

    • Recommendation: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create a rough surface that promotes nucleation. Alternatively, adding a small seed crystal of the desired product can induce crystallization. If no seed crystals are available, cooling the solution in an ice bath for a longer period may help.

Q4: During the hydrolysis of N-acetylsulfathiazole to Sulfathiazole, my yield is low. What could be the problem?

A4: The hydrolysis step is critical, and incomplete reaction or product loss during workup can lead to low yields.

  • Possible Cause 1: Incomplete Hydrolysis. The acetyl group may not have been fully cleaved.

    • Recommendation: Ensure that the reaction has been refluxed for a sufficient amount of time as specified in the protocol (typically until the solid has dissolved and then for an additional 10-15 minutes). The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).

  • Possible Cause 2: Product Loss During Neutralization. Sulfathiazole is amphoteric and its solubility is pH-dependent. Incorrect pH adjustment during neutralization can lead to the product remaining in the solution.

    • Recommendation: Carefully adjust the pH of the reaction mixture to around 4.5-5.5 to precipitate the Sulfathiazole. It is advisable to add the neutralizing agent (e.g., sodium bicarbonate solution) slowly while monitoring the pH with a pH meter or pH paper.

Q5: My final Sulfathiazole product is off-white or yellowish. How can I improve its purity and color?

A5: Discoloration in the final product indicates the presence of impurities, which can often be removed by recrystallization.

  • Recommendation: Recrystallization from a suitable solvent is the most effective method for purifying Sulfathiazole. A mixture of isopropanol (B130326) and water (e.g., 70% isopropanol) is a commonly used and effective solvent system. For colored impurities, a small amount of activated charcoal can be used during the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of Sulfathiazole?

A1: The overall yield can vary significantly depending on the specific protocol, scale, and purity of the reagents. However, yields in the range of 70-90% for the formation of N-acetylsulfathiazole and subsequent high yields on hydrolysis are reported in the literature.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of both the formation of N-acetylsulfathiazole and its subsequent hydrolysis. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

Q3: What are the key safety precautions I should take during Sulfathiazole synthesis?

A3: It is crucial to follow standard laboratory safety procedures.

  • p-acetamidobenzenesulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is a flammable and toxic liquid and should also be handled in a fume hood.

  • The hydrolysis step involves the use of strong acids and bases, which are corrosive. Always wear appropriate PPE.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-acetylsulfathiazole Synthesis

ParameterCondition ACondition BRationale & Key Considerations
Base/Solvent PyridineDichloromethane (DCM) with Triethylamine (TEA)Pyridine often serves as both a base and a nucleophilic catalyst, potentially increasing the reaction rate. TEA in DCM is a non-nucleophilic alternative that can be effective, especially if the starting amine is sterically hindered.
Temperature 0 °C to Room TemperatureRoom Temperature to RefluxStarting the reaction at a lower temperature helps to control any initial exothermic reaction. Increasing the temperature can drive slower reactions to completion.
Reactant Addition Sulfonyl chloride added to amineAmine added to sulfonyl chlorideSlowly adding the sulfonyl chloride to the amine solution helps to minimize the formation of the bis-sulfonated byproduct.

Table 2: Solubility of Sulfathiazole in Different Solvents for Recrystallization

Solvent SystemTemperatureApproximate Solubility ( g/100 mL)Reference
70% Isopropanol/WaterBoiling~15.7
Ethanol--
Propan-1-ol/Water mixtures-Varies with composition
Acetone-Soluble
Methanol-Soluble

Note: Solubility data is approximate and can vary. It is recommended to determine the optimal solvent ratios experimentally.

Experimental Protocols

Protocol 1: Synthesis of N-acetylsulfathiazole

  • In a dry round-bottom flask, dissolve 2-aminothiazole in pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add p-acetamidobenzenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude N-acetylsulfathiazole.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization if necessary.

Protocol 2: Hydrolysis of N-acetylsulfathiazole to Sulfathiazole

  • Place the crude N-acetylsulfathiazole in a round-bottom flask.

  • Add dilute hydrochloric acid and a boiling chip.

  • Heat the mixture to reflux until all the solid dissolves, and then continue refluxing for an additional 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 4.5-5.5, which will cause the Sulfathiazole to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the Sulfathiazole by vacuum filtration and wash it with cold water.

  • Dry the purified Sulfathiazole.

Protocol 3: Recrystallization of Sulfathiazole

  • Prepare a 70% (v/v) isopropanol-water solution.

  • In an Erlenmeyer flask, add the crude Sulfathiazole to the 70% isopropanol solution.

  • Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 70% isopropanol.

  • Dry the crystals.

Visualizations

Sulfathiazole_Synthesis_Pathway A p-acetamidobenzenesulfonyl chloride B 2-aminothiazole C N-acetylsulfathiazole A->C B->C D Sulfathiazole C->D Hydrolysis G Neutralization (e.g., NaHCO3) D->G E Pyridine E->C Base/Solvent F HCl, H2O, Heat F->C

Caption: Synthetic pathway for Sulfathiazole.

Troubleshooting_Workflow start Low Yield of Sulfathiazole q1 Check Yield of N-acetylsulfathiazole Intermediate start->q1 q1_low Low Intermediate Yield q1->q1_low Low q1_ok Good Intermediate Yield q1->q1_ok OK a1 Check Quality of Starting Materials (e.g., sulfonyl chloride) q1_low->a1 a2 Optimize Reaction Conditions (Temp, Base) q1_low->a2 a3 Check for Bis-sulfonation q1_low->a3 q2 Investigate Hydrolysis Step q1_ok->q2 a4 Ensure Complete Hydrolysis (TLC) q2->a4 a5 Optimize pH of Neutralization q2->a5 q3 Product Discolored? a5->q3 a6 Recrystallize with Activated Charcoal q3->a6 Yes end Improved Yield q3->end No a6->end no_color No yes_color Yes

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Quantification of Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Sulfamethoxazole in different matrices. The information is intended for researchers, scientists, and drug development professionals seeking to select or implement a suitable analytical method.

Comparison of Validated HPLC Methods

The following table summarizes the key chromatographic conditions and validation parameters for different HPLC methods reported for the quantification of Sulfamethoxazole (SMX).

Parameter Method 1: RP-HPLC-UV [1][2]Method 2: RP-HPLC-UV [3]Method 3: RP-HPLC-UV Method 4: SPE-LC-UV [4]Method 5: SPE-LC-MS/MS
Column C18 (250 x 4.6 mm, 5 µm)Agilent C18 (250mm× 4.6mm, 5µm)C18 (150 x 4.6 mm, 5 μm)Information not availableInformation not available
Mobile Phase Methanol (B129727):Water (60:40), pH 2.6 with phosphoric acidTriethylamine:Acetonitrile (30:70)Water (pH 3.5 with phosphoric acid):Methanol (60:40, v/v)Information not availableInformation not available
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min for 5 min, then 1.8 mL/min0.4 mL/min0.4 mL/min
Detection (λ) 254 nm260 nm213 nm (for SMX)279 nmMass Spectrometry
Injection Volume 20 µLInformation not availableInformation not availableInformation not availableInformation not available
Run Time Information not available< 5 min12 min18.0 min2.5 min
Linearity Range Information not available50% to 250% of standard concentration5 to 70 µg/mLInformation not availableInformation not available
Accuracy (% Recovery) Information not available99.30%Information not available82.6%Information not available
Precision (%RSD) Information not available< 2%Information not available< 6%< 6%
Limit of Quantification (LOQ) Information not availableInformation not availableInformation not available28.0 µg/L~4.7 µg/L (six times more sensitive than UV)

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: RP-HPLC-UV for Sulfamethoxazole and Trimethoprim in Liquid Suspension

  • Chromatographic System: An RP-HPLC system equipped with a C18 column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water in a 60:40 ratio. The pH of the mobile phase is adjusted to 2.6 using dilute phosphoric acid.

  • Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL/minute.

  • Column Temperature: The column is maintained at 40°C.

  • Injection Volume: 20 µL of the sample is injected into the system.

  • Detection: The chromatographic analysis is monitored at a single wavelength of 254 nm.

  • Validation: The method was validated for range, precision, linearity, specificity, accuracy, and system suitability.

Method 2: RP-HPLC-UV for Simultaneous Estimation of Sulfamethoxazole and Trimethoprim

  • Chromatographic System: An Agilent C18 column (250mm× 4.6mm, 5µm) is used for separation.

  • Mobile Phase: The mobile phase consists of a mixture of Triethylamine and Acetonitrile in a 30:70 ratio.

  • Flow Rate: The isocratic elution is performed at a flow rate of 1.0 mL/min.

  • Detection: The detection of the analytes is carried out at a wavelength of 260 nm.

  • Validation: The method was validated according to ICH guidelines for parameters including precision, accuracy, linearity, specificity, and robustness. The retention time for Sulfamethoxazole was found to be 2.688 min.

Method 3: RP-LC for Simultaneous Determination of Sulfamethoxazole and Trimethoprim in Veterinary Drugs

  • Chromatographic System: A C18 column (150 x 4.6 mm, 5 μm) protected by a similar guard column.

  • Mobile Phase: A mixture of water (adjusted to pH 3.5 with phosphoric acid) and methanol in a 60:40 (v/v) ratio.

  • Flow Rate: The mobile phase is delivered at 1.0 mL/min for the first 5 minutes, followed by an increase to 1.8 mL/min.

  • Detection: The detection wavelengths are set at 213 nm for Sulfamethoxazole and 230 nm for Trimethoprim.

  • Linearity: The method demonstrated linearity over a concentration range of 5 to 70 μg/mL for Sulfamethoxazole.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method, ensuring its suitability for its intended purpose.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq Limit of Detection (LOD) & Limit of Quantification (LOQ) precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Final Documentation & SOP system_suitability->documentation end Validated Method documentation->end

Caption: Workflow of a typical HPLC method validation process.

References

A Comparative Analysis of Sulfathiazole and Other Sulfonamides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sulfathiazole against other notable sulfonamides, supported by experimental data. This analysis covers antibacterial efficacy, pharmacokinetic profiles, and safety considerations to inform research and development decisions.

Sulfonamides, a class of synthetic antimicrobial agents, were among the first drugs to be used effectively for the systemic treatment of bacterial infections. They act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[1][2] By blocking this pathway, sulfonamides prevent the synthesis of DNA, RNA, and proteins in bacteria, leading to a bacteriostatic effect.[3][4] This guide focuses on a comparative analysis of Sulfathiazole against other sulfonamides, primarily Sulfamethoxazole and Sulfadiazine, which are frequently used as reference compounds in antimicrobial research.

Comparative In Vitro Efficacy

The in vitro effectiveness of sulfonamides is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a bacterium.[5] The following table summarizes the MIC ranges for Sulfathiazole and other sulfonamides against common Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary depending on the specific bacterial strain and the testing methodology used.

SulfonamideBacterial StrainMIC Range (µg/mL)
Sulfathiazole Escherichia coli16 - >1024
Staphylococcus aureus32 - 512
Sulfamethoxazole Escherichia coli8 - 512
Staphylococcus aureus16 - >1000
Sulfadiazine Escherichia coli31.25
Staphylococcus aureus64 - 128
Sulfacetamide Staphylococcus aureus6.25 - 50

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of sulfonamides, including their absorption, distribution, metabolism, and excretion, significantly influence their clinical efficacy and dosing regimens. The following table provides a comparison of key pharmacokinetic parameters for Sulfathiazole, Sulfamethoxazole, and Sulfadiazine.

ParameterSulfathiazoleSulfamethoxazoleSulfadiazine
Plasma Half-life (hours) ~2.2~2.2~3.7
Volume of Distribution (L/kg) -~0.62~0.51
Clearance (L/h/kg) -~0.21~0.12

Comparative Safety and Side Effect Profiles

While effective, the use of sulfonamides can be associated with a range of adverse effects. Understanding the comparative safety profiles is crucial in drug development.

Side Effect CategorySulfathiazoleSulfadiazineGeneral Sulfonamide Class Notes
Gastrointestinal Nausea, vomiting, diarrhea, loss of appetite.Nausea, vomiting, diarrhea.A common side effect of many oral antibiotics.
Hypersensitivity Reactions Skin rashes, itching, photosensitivity. Rare severe reactions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) have been reported.Can induce a range of hypersensitivity reactions from skin rashes to severe conditions like SJS.A known class effect of sulfonamides, with an overall incidence of adverse drug reactions of approximately 3-8%.
Renal Toxicity Can lead to crystalluria, potentially causing kidney stones and renal failure. Historically considered to have a higher propensity for renal complications due to the lower solubility of its acetylated metabolite compared to sulfadiazine.Known to cause crystalluria, which can lead to acute renal failure, especially in dehydrated patients.Adequate hydration is crucial to minimize the risk of crystalluria.
Hematological Disorders Less common but serious effects include leukopenia, thrombocytopenia, and hemolytic anemia.Hematological side effects, though less frequent, can be severe and include agranulocytosis and aplastic anemia.Recognized risks for the sulfonamide class.
Neurological Effects Peripheral neuritis was a significant concern with some of its derivatives.Generally considered to have a lower risk of neurotoxicity compared to sulfathiazole.
Hepatic Toxicity A rare but potential side effect.Can cause liver injury, although this is an infrequent adverse event.A possible, though uncommon, side effect of sulfonamide therapy.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of comparative analysis. Below are detailed methodologies for key experiments used to evaluate sulfonamides.

Broth Microdilution Method for MIC Determination (CLSI Guideline M07)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Stock solutions of each sulfonamide are prepared in a suitable solvent as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Serial Dilution: Two-fold serial dilutions of the sulfonamides are prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.

  • Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (bacteria and broth without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. For sulfonamides, the endpoint is often read as 80% inhibition of growth compared to the growth control.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland standard) is prepared.

  • Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the sulfonamide are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation: The diameter of the zone of growth inhibition around each disk is measured. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized interpretive charts provided by organizations like CLSI.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of sulfonamides and the experimental workflow for determining MIC.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (Essential for DNA, RNA, and protein synthesis) Dihydrofolic_Acid->Tetrahydrofolic_Acid Sulfonamides Sulfonamides (e.g., Sulfathiazole) Sulfonamides->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Solutions Prepare Sulfonamide Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Solutions->Serial_Dilution Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

References

An In-depth Efficacy Showdown: Sulfathiazole vs. Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of sulfonamide antibiotics, both Sulfathiazole and Sulfamethoxazole have historically played significant roles in combating bacterial infections. This guide provides a detailed comparative analysis of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, tailored for researchers, scientists, and drug development professionals. It is important to note that the initial query for "Sulfatrozole" yielded no results, suggesting it may be a lesser-known compound or a potential misnomer. Therefore, this comparison has been structured to evaluate Sulfathiazole against the widely studied and clinically relevant sulfonamide, Sulfamethoxazole.

Both Sulfathiazole and Sulfamethoxazole are synthetic bacteriostatic antibiotics that function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2][3] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA and protein synthesis. By acting as structural analogs of para-aminobenzoic acid (PABA), they block the bacterial folic acid pathway, thereby halting microbial growth.[1][2]

Quantitative Efficacy Comparison

The following tables summarize key quantitative data to provide a clear comparison of the antibacterial efficacy and pharmacokinetic properties of Sulfathiazole and Sulfamethoxazole.

Table 1: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC)

AntibioticBacterial StrainMIC ValueSource
SulfathiazoleEscherichia coli (Parent Strain BN102)0.25 µg/mL
SulfamethoxazoleEscherichia coli (C600ΔfolP with wild-type folP plasmid)20 µM

Note: Direct comparison of these values should be approached with caution due to variations in experimental conditions and the specific bacterial strains used.

Table 2: Pharmacokinetic Properties

PropertySulfathiazoleSulfamethoxazole
Absorption Rapidly absorbed from the gastrointestinal tract.Well-absorbed orally.
Protein Binding Information not readily available in the provided search results.Approximately 70%.
Metabolism Metabolized in the liver.Hepatic acetylation and glucuronidation.
Elimination Half-Life Short-acting.Approximately 10 hours.
Excretion Primarily via the kidneys.Primarily renal.

Mechanism of Action: A Shared Pathway

Both Sulfathiazole and Sulfamethoxazole exhibit their antibacterial effects by targeting the same crucial step in the bacterial folic acid synthesis pathway. This shared mechanism is the basis for their broad-spectrum activity against various Gram-positive and Gram-negative bacteria.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF ... NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamides Sulfathiazole / Sulfamethoxazole Sulfonamides->DHPS Competitive Inhibition

Shared Mechanism of Action of Sulfonamides

Experimental Protocols

The evaluation of the in vitro efficacy of sulfonamides like Sulfathiazole and Sulfamethoxazole predominantly relies on standardized methods such as broth microdilution and disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) and zones of inhibition, respectively.

Broth Microdilution Method for MIC Determination

This method is a cornerstone for quantitative susceptibility testing.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Antibiotic Dilution: Serial dilutions of Sulfathiazole or Sulfamethoxazole are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Start Start: Isolate Bacterial Colonies Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate Microtiter Plate with Bacterial Suspension Inoculum->Inoculate Dilution Prepare Serial Dilutions of Sulfonamide in Microtiter Plate Dilution->Inoculate Incubate Incubate at 35-37°C for 18-24 hours Inoculate->Incubate Read Read and Record MIC Value (Lowest Concentration with No Growth) Incubate->Read

References

Navigating Bacterial Defenses: A Comparative Guide to Sulfatrozole Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of antimicrobial resistance necessitates a deep understanding of the mechanisms by which bacteria evade the effects of antibiotics. This guide provides a comparative analysis of the primary bacterial resistance mechanisms to Sulfatrozole, a sulfonamide antibiotic. By examining the genetic and biochemical alterations that confer resistance, this document aims to equip researchers with the knowledge to develop novel therapeutic strategies.

Executive Summary

This compound, like other sulfonamides, functions by inhibiting dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This inhibition leads to a bacteriostatic effect, halting bacterial growth and replication. However, the clinical efficacy of this compound is threatened by the emergence of resistant bacterial strains. The principal mechanisms of resistance include:

  • Target Site Modification: Mutations in the chromosomal folP gene result in an altered DHPS enzyme with reduced affinity for this compound.

  • Acquisition of Resistance Genes: The horizontal transfer of sul genes (sul1, sul2, and sul3) provides bacteria with a drug-insensitive variant of the DHPS enzyme.

  • Active Efflux: Overexpression of multidrug resistance (MDR) efflux pumps actively transports this compound out of the bacterial cell, preventing it from reaching its target.

This guide presents a comparative overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against Escherichia coli strains exhibiting different resistance mechanisms. This data highlights the significant increase in resistance conferred by these alterations.

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)Fold Increase in Resistance
E. coli BN102 (Wild-Type)None (Susceptible)0.25[1]-
E. coli BN122folP mutation (Pro64→Ser) & sur amplification (efflux)10[1]40
E. coli BN123folP mutation (Pro64→Ser) & sux mutation14[1]56

Note: The presented data is derived from specific laboratory strains and experimental conditions. MIC values can vary depending on the bacterial species, specific mutation, and testing methodology.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound resistance are provided below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[2][3]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Spectrophotometer

  • Sterile saline (0.85% w/v)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in MHB across the wells of a 96-well plate.

  • Inoculum Preparation: From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (bacteria in broth without this compound) and a sterility control well (broth only). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: Following incubation, visually inspect the microtiter plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Dihydropteroate Synthase (DHPS) Enzyme Activity Assay

This spectrophotometric assay measures the activity of DHPS and its inhibition by this compound by coupling the reaction to the oxidation of NADPH.

Materials:

  • Purified DHPS enzyme (wild-type and mutant)

  • This compound solutions of varying concentrations

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-aminobenzoic acid (PABA)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a microplate well, combine the reaction buffer, DHPP, PABA, DHFR, and NADPH.

  • Initiation of Reaction: Add the purified DHPS enzyme to the reaction mixture to initiate the reaction.

  • Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the DHPS enzyme with varying concentrations of the antibiotic before adding it to the reaction mixture.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve. Determine the IC₅₀ (the concentration of this compound that causes 50% inhibition of enzyme activity) and the inhibition constant (Ki).

Protocol 3: Efflux Pump Activity Assay using Ethidium (B1194527) Bromide

This fluorescence-based assay assesses the activity of efflux pumps by measuring the accumulation and efflux of a fluorescent substrate, ethidium bromide (EtBr).

Materials:

  • Bacterial cells (wild-type and strain with suspected increased efflux)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP, as a positive control)

  • This compound (as a potential efflux pump substrate or inhibitor)

  • Fluorometer

Procedure:

Part A: Accumulation Assay

  • Cell Preparation: Grow bacterial cells to the mid-logarithmic phase, then wash and resuspend them in PBS.

  • Assay Setup: In a 96-well black microplate, add the bacterial suspension.

  • Fluorescence Measurement: Add EtBr to the wells and immediately begin monitoring the increase in fluorescence over time. To test the effect of an inhibitor, add the inhibitor (e.g., CCCP or this compound) to the wells before adding EtBr.

  • Data Analysis: Compare the fluorescence levels between the control (no inhibitor) and the inhibitor-treated cells. An increase in fluorescence in the presence of an inhibitor suggests that efflux is being blocked.

Part B: Efflux Assay

  • Cell Loading: Pre-load the bacterial cells with EtBr in the presence of an efflux pump inhibitor (like CCCP) to maximize intracellular accumulation.

  • Washing: Centrifuge the cells and wash with PBS to remove the inhibitor and extracellular EtBr.

  • Initiating Efflux: Resuspend the cells in PBS containing glucose to energize the efflux pumps.

  • Fluorescence Measurement: Monitor the decrease in fluorescence over time as EtBr is pumped out of the cells. To test the effect of a compound on efflux, add it at this stage.

  • Data Analysis: A slower rate of fluorescence decrease in the presence of a test compound indicates inhibition of the efflux pump.

Visualizing the Mechanisms and Methods

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows.

cluster_0 Bacterial Folic Acid Synthesis Pathway cluster_1 This compound Inhibition & Resistance PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes Folic_Acid Folic Acid DHP->Folic_Acid Further Synthesis This compound This compound This compound->DHPS Inhibits (Competitive) Mutant_DHPS Mutant DHPS (folP mutation) - Reduced Affinity This compound->Mutant_DHPS Ineffective Inhibition Sul_DHPS Sul DHPS (sul genes) - Insensitive This compound->Sul_DHPS Ineffective Inhibition Efflux_Pump Efflux Pump This compound->Efflux_Pump Substrate Efflux_Pump->this compound Expels

Caption: this compound inhibition of DHPS and resistance mechanisms.

cluster_mic MIC Determination Workflow A Prepare Serial Dilutions of this compound C Inoculate Microplate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate 16-20h at 35°C C->D E Read Results (Visual Inspection) D->E F Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

cluster_efflux Efflux Pump Assay Workflow start Bacterial Culture wash Wash & Resuspend Cells start->wash load Load with Fluorescent Substrate (e.g., Ethidium Bromide) wash->load energize Energize with Glucose load->energize measure Measure Fluorescence Change energize->measure analyze Analyze Data measure->analyze

Caption: General workflow for a fluorescence-based efflux pump assay.

References

Synergistic Antibacterial Effect of Sulfathiazole and Trimethoprim: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic antimicrobial effect of combining Sulfathiazole (B1682510) with Trimethoprim (B1683648). The combination of a sulfonamide, like sulfathiazole, with trimethoprim is a classic example of antibiotic synergy, leading to a more potent bactericidal effect than either agent used alone.[1] This enhanced activity stems from the sequential blockade of the bacterial folic acid synthesis pathway, a crucial process for the production of DNA, RNA, and proteins.[1]

Mechanism of Synergistic Action

Sulfathiazole and Trimethoprim target two different enzymes in the bacterial folic acid synthesis pathway. Sulfathiazole, a structural analog of para-aminobenzoic acid (PABA), competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is responsible for the conversion of PABA into dihydropteroate, a precursor of dihydrofolic acid.[1] Subsequently, Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form.[1] By inhibiting two sequential steps in this vital metabolic pathway, the combination of sulfathiazole and trimethoprim results in a potent bactericidal effect.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Antibiotics PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolic_acid Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid (THF) Dihydrofolic_acid->Tetrahydrofolic_acid Dihydrofolate Reductase (DHFR) Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_acid->Purines_Thymidine Sulfathiazole Sulfathiazole Sulfathiazole->Dihydropteroate Inhibits DHPS Trimethoprim Trimethoprim Trimethoprim->Tetrahydrofolic_acid Inhibits DHFR

Caption: Sequential blockade of the bacterial folic acid synthesis pathway.

Data Presentation: In Vitro Synergy

While specific quantitative data for the sulfathiazole-trimethoprim combination is limited in recent literature, extensive studies on the closely related sulfonamide, sulfamethoxazole (B1682508), in combination with trimethoprim provide valuable insights into the expected synergistic activity. Due to their shared mechanism of action, similar synergistic outcomes are anticipated with sulfathiazole.

The following tables summarize representative data from in vitro synergy studies of sulfamethoxazole and trimethoprim against various bacterial strains. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤ 0.5 indicates synergy.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfamethoxazole and Trimethoprim Alone and in Combination against Escherichia coli

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)
Sulfamethoxazole1.250.156
Trimethoprim0.250.031
FIC Index -0.25 (Synergy)

Data adapted from a representative study on sulfamethoxazole. Similar synergistic outcomes are anticipated with sulfathiazole due to the shared mechanism of action.

Table 2: Synergistic Activity of Sulfamethoxazole and Trimethoprim against Staphylococcus aureus

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)
Sulfamethoxazole2.50.312
Trimethoprim0.50.0625
FIC Index -0.25 (Synergy)

Data adapted from a representative study on sulfamethoxazole. Similar synergistic outcomes are anticipated with sulfathiazole due to the shared mechanism of action.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A1 Prepare antibiotic stock solutions B1 Serially dilute Drug A across columns of a 96-well plate A1->B1 B2 Serially dilute Drug B down rows of the same plate A1->B2 A2 Prepare bacterial inoculum (0.5 McFarland) B3 Add bacterial inoculum to all wells A2->B3 B1->B3 B2->B3 C1 Incubate plates at 37°C for 18-24 hours B3->C1 B4 Include controls (drugs alone, no drugs) B4->C1 C2 Visually or spectrophotometrically assess bacterial growth (MIC) C1->C2 C3 Calculate Fractional Inhibitory Concentration (FIC) Index C2->C3

Caption: Workflow for the checkerboard synergy assay.

Detailed Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of sulfathiazole and trimethoprim in an appropriate solvent. From these stocks, create a series of twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Checkerboard Setup: Dispense the dilutions of sulfathiazole horizontally across the columns and the dilutions of trimethoprim vertically down the rows of the microtiter plate. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate all wells with the bacterial suspension and incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) An FIC index of ≤ 0.5 is indicative of synergy.

Time-Kill Assay

Time-kill assays provide a dynamic picture of the antimicrobial effect of an antibiotic combination over time.

Detailed Protocol:

  • Bacterial Culture Preparation: Grow a bacterial culture to the logarithmic phase and then dilute it to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.

  • Exposure to Antibiotics: Add sulfathiazole and trimethoprim, alone and in combination, at concentrations corresponding to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the bacterial cultures. A growth control without any antibiotic is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions of these aliquots and plate them on nutrient agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Conclusion

The combination of sulfathiazole and trimethoprim represents a powerful synergistic strategy to combat bacterial infections. By targeting two sequential and essential steps in the bacterial folic acid synthesis pathway, this combination achieves a bactericidal effect that is greater than the sum of its parts. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify this synergy and further explore the potential of combination therapies in overcoming antibiotic resistance.

References

Comparative pharmacokinetics of different sulfonamides in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo pharmacokinetic profiles of various commonly used sulfonamides. The data presented is curated from a range of preclinical studies in different animal models, offering valuable insights for drug development and veterinary medicine.

Comparative Pharmacokinetic Parameters of Sulfonamides

The following table summarizes key pharmacokinetic parameters for several sulfonamides across different species. These values are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs, which in turn dictate their efficacy and dosing regimens.

SulfonamideSpeciesDose (mg/kg) & RouteCmax (µg/mL)Tmax (h)t1/2 (h)AUC (µg·h/mL)Bioavailability (F%)Vd (L/kg)Reference
Sulfadiazine (B1682646) (SDZ) Pigs33.34 (Oral)--3.2--0.43[1]
Pigs---3.1 - 4.3---[2][3]
Pigs---3.7---[4]
Goats100 (Intraruminal)----83.9 ± 17.0-[5]
Cattle10 (Oral)-5.00 ± 1.15----
Sulfamethoxazole (B1682508) (SMX) Pigs---2.2---
Goats30 (Intraruminal)-0.8 ± 0.22.4 ± 1.5-12.4 ± 4.7-
Broilers37.5 (Oral)--2.83-~1000.62
Cattle15 (IV)--2.0 - 4.7---
Sulfadimethoxine (SDMX) Pigs---14.8---
Cattle55 (IV)--12.5--0.31
Cattle27.5 (Oral)--7.91-1000.185
Sulfathiazole (ST) Pigs40 (IV)--9.0 ± 1.6447 ± 39-1.16 ± 0.16
Sulfamethazine (SM) Pigs80 (IV)--9.8 ± 0.61485 ± 41-0.77 ± 0.06
Goats100 (Intraruminal)----44.9 ± 16.4-
Sulfatroxazole Goats30 (Intraruminal)26.1 ± 6.3-4.7 ± 1.8-70.2 ± 32.3-
Sulfamerazine Goats30 (Intraruminal)----67.6 ± 13.5-
Sulfamonomethoxine (SMM) Cattle10 (Oral)-2.75 ± 0.96----
Sulfadoxine (SDX) Goats100 (Oral)---~67--

Generalized Experimental Protocol for In Vivo Pharmacokinetic Studies of Sulfonamides

This section outlines a typical experimental workflow for conducting in vivo pharmacokinetic studies of sulfonamides in animal models. Specific details may vary depending on the sulfonamide, animal species, and research objectives.

Animal Model and Acclimatization
  • Species Selection: Choice of animal model (e.g., rats, pigs, goats, cattle) should be based on the research question and relevance to the target species for the drug's application.

  • Animal Characteristics: Healthy, adult male or female animals of a specific strain and weight range are typically used.

  • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment. This includes controlled temperature, humidity, and light-dark cycles. Standard diet and water are provided ad libitum.

Drug Formulation and Administration
  • Formulation: Sulfonamides are formulated in a suitable vehicle for the intended route of administration. For oral studies, this may be a suspension or solution in vehicles like water or dimethyl sulfoxide (B87167) (DMSO).

  • Dose Determination: The dose is determined based on previous studies or desired therapeutic concentrations.

  • Administration:

    • Oral (PO): Administered via oral gavage using a feeding needle for smaller animals like rats. For larger animals, intraruminal administration via a nasogastric catheter may be used.

    • Intravenous (IV): Administered as a bolus injection, typically into a prominent vein (e.g., jugular vein in cattle, tail vein in rats).

Blood Sample Collection
  • Sampling Time Points: A series of blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include pre-dose (0 h) and multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).

  • Collection Method: Blood is collected from an appropriate site (e.g., retro-orbital plexus or tail vein in rats, jugular vein in larger animals).

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is a widely used and robust method for the quantitative analysis of sulfonamides in biological matrices like plasma.

  • Sample Preparation:

    • Protein Precipitation: Plasma proteins are precipitated by adding a solvent like acetonitrile. The mixture is vortexed and centrifuged.

    • Extraction: For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be employed for sample clean-up and concentration.

    • Reconstitution: The supernatant or eluate is evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C8 or C18) is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile, isopropanol). The composition can be isocratic or a gradient.

    • Detector: A UV detector set at an appropriate wavelength (e.g., 235 nm or 254 nm) is typically used for detection.

  • Quantification: The concentration of the sulfonamide in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of the drug.

Pharmacokinetic Analysis
  • The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, t1/2, AUC, bioavailability (F%), and volume of distribution (Vd). Both compartmental and non-compartmental models can be applied.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for an in vivo pharmacokinetic study of sulfonamides.

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis Animal_Selection Animal Selection & Acclimatization Drug_Formulation Drug Formulation & Dose Preparation Drug_Administration Drug Administration (Oral or IV) Drug_Formulation->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing HPLC_Analysis HPLC Analysis Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis

Caption: Generalized workflow for an in vivo pharmacokinetic study of sulfonamides.

References

Correlating In Vitro Susceptibility with In Vivo Outcomes for Sulfathiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro susceptibility data and in vivo outcomes for Sulfathiazole, a short-acting sulfonamide antibiotic. Due to the limited availability of data under the name "Sulfatrozole," this guide focuses on the closely related and historically significant compound, Sulfathiazole. The principles and methodologies described are broadly applicable to the study of other sulfonamide antibiotics.

Executive Summary

Sulfathiazole, a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), exhibits bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria by disrupting the bacterial folic acid synthesis pathway.[1][2] While its systemic use in humans has been largely supplanted by newer antibiotics with improved safety profiles, its study remains relevant for veterinary medicine and as a benchmark for antimicrobial research.[1][3] This guide synthesizes available in vitro susceptibility data, primarily Minimum Inhibitory Concentration (MIC), and correlates it with pharmacokinetic and pharmacodynamic principles that govern in vivo efficacy.

Data Presentation: In Vitro Susceptibility and Pharmacokinetics

The following tables summarize key quantitative data for Sulfathiazole and comparator antibiotics. It is important to note that MIC values can vary depending on the specific bacterial strain and testing conditions.[2]

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of Sulfathiazole and Comparators Against Key Bacterial Pathogens

PathogenAntibioticMIC Range (µg/mL)
Staphylococcus aureusSulfathiazole-
Sulfonamide Derivatives32 - 512
Trimethoprim-Sulfamethoxazole-
Escherichia coliSulfathiazole-
Sulfamethoxazole-
Trimethoprim-Sulfamethoxazole-
Pseudomonas aeruginosaSulfathiazole-
Sulfamethoxazole-
Trimethoprim-Sulfamethoxazole-
Haemophilus parasuisSulfathiazole32 - 512

Note: Specific MIC data for Sulfathiazole against many common pathogens is limited in recent literature, reflecting the shift in clinical use. The data for sulfonamide derivatives provides a general reference range.

Table 2: Pharmacokinetic Parameters of Sulfathiazole in Various Species

SpeciesAdministration RouteElimination Half-Life (T½)Volume of Distribution (Vd)BioavailabilityReference
SwineIntravenous1.4 - 1.6 hours0.54 - 0.625 L/kg-
SwineIntramuscular9.0 hours1.16 L/kg92%
SheepIntravenous1.1 hours--
HumanOral~4 hours0.18 L/kgWell-absorbed

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of susceptibility and efficacy data.

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol outlines the standardized method for determining the MIC of Sulfathiazole against a bacterial isolate, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Sulfathiazole Stock Solution: A stock solution of Sulfathiazole is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, 3-5 well-isolated colonies of the test organism are selected.

    • The colonies are transferred to a tube with sterile saline or broth and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Two-fold serial dilutions of the Sulfathiazole stock solution are prepared in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control (no drug) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plate is covered and incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of Sulfathiazole with no visible bacterial growth (turbidity).

Protocol 2: In Vivo Efficacy Assessment in a Murine Infection Model

This protocol describes a general workflow for evaluating the in vivo therapeutic efficacy of Sulfathiazole in a mouse model of bacterial infection.

  • Animal Model: Healthy, 8-10 week old mice (e.g., CD-1 or BALB/c) are used.

  • Infection Induction: Mice are infected with a standardized inoculum of the pathogen of interest (e.g., via intraperitoneal injection) to establish a systemic infection.

  • Drug Administration:

    • Sulfathiazole is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for administration.

    • The drug is administered to treatment groups at various dosages, typically via oral gavage or parenteral injection, at a specified time post-infection. A control group receives the vehicle only.

  • Monitoring: Animals are monitored for clinical signs of illness and survival over a defined period (e.g., 7 days).

  • Outcome Measures:

    • Survival Rate: The percentage of surviving animals in each group is recorded.

    • Bacterial Load: At selected time points, subsets of animals may be euthanized to determine the bacterial load in target organs (e.g., spleen, liver, blood) through colony-forming unit (CFU) counts.

  • Data Analysis: Survival curves are analyzed using Kaplan-Meier statistics. Bacterial loads between groups are compared using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Signaling Pathway

cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Folic Acid Synthesis Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfathiazole Sulfathiazole Sulfathiazole->Dihydropteroate_Synthase Competitive Inhibition

Caption: Mechanism of action of Sulfathiazole via competitive inhibition of DHPS.

Experimental Workflows

cluster_1 In Vitro Susceptibility Testing Workflow A1 Prepare Sulfathiazole Stock Solution A3 Perform Serial Dilutions in 96-Well Plate A1->A3 A2 Prepare Bacterial Inoculum (0.5 McFarland) A4 Inoculate Plate with Bacteria A2->A4 A3->A4 A5 Incubate (37°C, 16-20h) A4->A5 A6 Read MIC (Lowest concentration with no growth) A5->A6

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

cluster_2 In Vivo Efficacy Study Workflow B1 Induce Infection in Animal Model B2 Administer Sulfathiazole (Treatment Group) or Vehicle (Control) B1->B2 B3 Monitor Survival and Clinical Signs B2->B3 B5 Analyze Data (Survival Curves, Statistical Comparison) B3->B5 B4 Determine Bacterial Load in Tissues (Optional) B4->B5

Caption: Generalized workflow for an in vivo efficacy study.

References

The Rise of Resistance: How Sulfamethoxazole Drives the Evolution of Antibiotic Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the proliferation of antibiotic resistance under sulfamethoxazole (B1682508) pressure, supported by experimental data and detailed protocols.

The widespread use of the antibiotic sulfamethoxazole (SMX) in clinical and agricultural settings has led to a significant increase in the prevalence of antibiotic resistance genes (ARGs) in various environments. This guide provides a comparative analysis of key research findings on the evolution of ARGs following exposure to sulfamethoxazole, offering valuable insights for researchers, scientists, and drug development professionals. We delve into the quantitative changes in ARG abundance, detail the experimental methodologies used to obtain these findings, and visualize the underlying molecular mechanisms and experimental workflows.

Quantitative Impact of Sulfamethoxazole on Resistance Gene Abundance

Exposure to sulfamethoxazole consistently leads to the enrichment of specific antibiotic resistance genes, primarily the sulfonamide resistance genes sul1, sul2, and to a lesser extent, sul3. These genes encode alternative dihydropteroate (B1496061) synthase (DHPS) enzymes that are not inhibited by sulfonamides, allowing bacteria to bypass the drug's mechanism of action.[1][2] The following table summarizes quantitative data from various studies, highlighting the significant increase in the abundance of these genes in the presence of sulfamethoxazole.

Study SystemSulfamethoxazole (SMX) ConcentrationKey Resistance Genes InvestigatedFold Increase in Gene Abundance (Compared to Control)Reference
Anoxic-Aerobic Wastewater Treatment System1 mg/L (in combination with 5 mg/L Tetracycline)sul1, sul2, sul3sul1: 2.58-fold, sul2: 3.17-fold, sul3: 1.44-fold[3][4][5]
Activated SludgeHigh concentrations (150 mg/L)sul1, sul2Significant selection for microorganisms harboring sul1 and sul2 in their intracellular DNA.
Sequencing Batch Reactor0.001 mg/L, 0.1 mg/L, 10 mg/Lsul1, sul2Dose-dependent increase in both sul1 and sul2 gene abundance over time.
Full-Scale Wastewater Treatment PlantNot specified (influent analysis)sul1, sul2sul1 and sul2 were among the most prevalent ARGs detected in activated sludge samples.

Mechanisms of Resistance and Horizontal Gene Transfer

The primary mechanism of resistance to sulfamethoxazole involves the acquisition of sul genes. These genes are often located on mobile genetic elements (MGEs) such as plasmids and class 1 integrons, which facilitate their transfer between different bacterial species through horizontal gene transfer (HGT). The class 1 integron-integrase gene, intI1, is frequently found in association with sul1 and is considered a key player in the dissemination of sulfonamide resistance. The co-occurrence of intI1 with sul genes suggests a high potential for the spread of resistance once it emerges.

The following diagram illustrates the signaling pathway of sulfamethoxazole action and the mechanism of resistance.

cluster_0 Bacterial Cell cluster_1 Sulfamethoxazole Action & Resistance PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Resistant_DHPS Resistant DHPS PABA->Resistant_DHPS DHF Dihydrofolic Acid DHPS->DHF catalyzes THF Tetrahydrofolic Acid DHF->THF ... DNA DNA Synthesis THF->DNA precursor for SMX Sulfamethoxazole (SMX) SMX->DHPS inhibits sul_gene sul gene (e.g., sul1, sul2) sul_gene->Resistant_DHPS encodes Resistant_DHPS->DHF catalyzes (uninhibited) MGE Mobile Genetic Element (e.g., Plasmid, Integron) MGE->sul_gene carries

Caption: Sulfamethoxazole inhibits DHPS, blocking folic acid synthesis. Resistance occurs via sul genes encoding a resistant DHPS.

Experimental Protocols for Assessing ARG Evolution

The quantification of antibiotic resistance genes is crucial for understanding their evolution under selective pressure. The following sections detail common experimental methodologies employed in the cited studies.

Sample Collection and DNA Extraction
  • Wastewater and Activated Sludge: Samples are typically collected from influent, effluent, and activated sludge tanks of wastewater treatment plants or laboratory-scale reactors.

  • DNA Extraction: Total genomic DNA is extracted from the collected samples using commercially available DNA extraction kits (e.g., PowerSoil DNA Isolation Kit) following the manufacturer's instructions. The quality and quantity of the extracted DNA are assessed using a spectrophotometer (e.g., NanoDrop).

Quantification of Antibiotic Resistance Genes by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is a widely used method for the sensitive and specific quantification of ARGs.

  • Primer Design: Specific primers targeting the desired ARGs (e.g., sul1, sul2) and the 16S rRNA gene (for normalization of bacterial abundance) are designed or obtained from previously published studies.

  • qPCR Reaction: The qPCR reaction is typically performed in a 20 µL reaction volume containing SYBR Green qPCR master mix, forward and reverse primers, and template DNA.

  • Thermal Cycling Conditions: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Standard Curve: A standard curve is generated using a serial dilution of a plasmid containing the target gene to calculate the absolute copy number of the gene in the samples.

  • Data Analysis: The abundance of ARGs is often normalized to the abundance of the 16S rRNA gene to represent the relative abundance of the ARG per bacterium.

Metagenomic Analysis

Metagenomics provides a culture-independent approach to analyze the entire genetic content of a microbial community, offering a broader view of the resistome.

  • Library Preparation and Sequencing: Extracted DNA is used to construct a sequencing library, which is then sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Processing: Raw sequencing reads are quality-filtered and trimmed to remove low-quality bases and adapter sequences.

  • ARG Annotation: The processed reads are then aligned against a comprehensive antibiotic resistance gene database (e.g., CARD, ResFinder) to identify and quantify the abundance of different ARGs.

  • Taxonomic and Functional Analysis: In addition to ARG profiling, metagenomic data can be used to analyze the taxonomic composition of the microbial community and identify potential hosts of the detected ARGs.

The following diagram illustrates a typical experimental workflow for studying the evolution of ARGs under sulfamethoxazole exposure.

cluster_workflow Experimental Workflow start Start: Experimental Setup (e.g., Bioreactor) exposure Sulfamethoxazole Exposure start->exposure sampling Periodic Sampling exposure->sampling dna_extraction DNA Extraction sampling->dna_extraction quantification ARG Quantification dna_extraction->quantification qpcr qPCR quantification->qpcr Targeted metagenomics Metagenomics quantification->metagenomics Comprehensive data_analysis Data Analysis qpcr->data_analysis metagenomics->data_analysis results Results: ARG Abundance, Community Shift data_analysis->results

Caption: Workflow for studying ARG evolution under sulfamethoxazole exposure, from experimental setup to data analysis.

Conclusion and Future Directions

The evidence overwhelmingly indicates that exposure to sulfamethoxazole acts as a strong selective pressure, promoting the proliferation of sulfonamide resistance genes in various microbial communities. The frequent association of these genes with mobile genetic elements raises significant concerns about their potential for widespread dissemination. Understanding the dynamics of ARG evolution is paramount for developing effective strategies to mitigate the growing threat of antibiotic resistance. Future research should focus on the development of novel interventions to disrupt the horizontal transfer of ARGs and the exploration of alternative antimicrobial agents with a lower propensity for resistance development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfatrozole
Reactant of Route 2
Sulfatrozole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.